For researchers, understanding the drug's stability and controlling impurities are critical. The following table summarizes key degradation data and analytical methods for genotoxic impurities.
Table 2: Cloperastine Fendizoate Degradation under Stress Conditions (after 45 min) [1]
| Stress Condition | Degradation Percentage |
|---|---|
| Basic | 22.86% |
| Acidic | 20.68% |
| Oxidative | 12.86% |
Mass spectrometry (MS/MS) analysis identified the major degradation product as benzaldehyde (m/z 105.03), formed via ether bond cleavage under all stress conditions [1].
Table 3: Analytical Methods for Genotoxic Impurities (GTIs) [2]
| Genotoxic Impurity (GTI) | Analytical Technique | Key Parameter |
|---|---|---|
| 2-Chloroethanol (2-CE) | GC-MS | LOD: 1.7 mg/L |
| Methyl p-toluenesulfonate (MPTS) | HPLC-DAD | LOD: 11.2 mg/L |
| 2-Chloroethyl p-toluenesulfonate (CEPTS) | HPLC-DAD | LOD: 2.1 mg/L |
Here are detailed methodologies for key experiments related to this compound.
1. Green HPLC Method for Analysis and Stability-Indicating Method [1]
2. Protocol for Determination of Genotoxic Impurities [2]
The following diagrams illustrate the drug's multi-target mechanism and the analytical workflow for impurity profiling.
Multi-target mechanism of this compound
Analytical workflow for genotoxic impurity determination
The synthesis of the more active levo-enantiomer, L-cloperastine fendizoate, has been optimized to achieve high optical purity and yield [3] [4]. A common approach involves:
Key pharmacokinetic parameters from a 2022 bioequivalence study in healthy Chinese subjects are listed below [5].
Table 4: Key Pharmacokinetic Parameters (Single 10 mg Dose) [5]
| Parameter | Fasting Condition (Mean ± SD) | Postprandial Condition (Mean ± SD) |
|---|---|---|
| Tmax (h) | 1-1.5 (Reported Range) [6] | 1-1.5 (Reported Range) [6] |
| Cmax (ng/mL) | Not Specified | Not Specified |
| AUC0–∞ (h·ng/mL) | 81.0 ± 46.9 | 81.0 ± 46.9 |
| t1/2 (h) | 23.0 ± 7.7 | 23.0 ± 7.7 |
The same study concluded that food intake has no significant impact on the absorption of cloperastine, and the drug was well-tolerated with no serious adverse events reported [5].
| Target | Activity | Potency (IC₅₀ or Kᵢ) | Experimental Context / Notes |
|---|---|---|---|
| σ1 Receptor | Agonist [1] | Kᵢ = 20 nM [2] | Measured as binding affinity (Kᵢ) [2]. |
| hERG K⁺ Channel | Blocker / Inhibitor [1] | IC₅₀ = 27 nM [1] [3] [4] | Suppresses hERG K⁺ currents in a concentration-dependent manner [1]. |
| GIRK Channel | Blocker [1] [2] | Described as "potent" [2] | Contributes to antitussive efficacy [2]. |
| H1 Receptor | Antagonist [1] | Kᵢ = 3.8 nM [2] | Contributes to antihistaminic effects and some side effects like sedation [2]. |
Cloperastine fendizoate suppresses cough through a multifaceted mechanism involving both central and peripheral pathways. The following diagram illustrates its primary molecular targets and the resulting physiological effects that contribute to its antitussive action.
This compound's multi-target mechanism for cough suppression.
The sigma-1 receptor agonism and GIRK channel blockade are considered central to its antitussive efficacy by directly inhibiting the cough center in the medulla oblongata [1] [2] [5]. The potent H1 receptor antagonism provides a peripheral effect, reducing histamine-mediated irritation and inflammation in the respiratory tract [2] [5].
For researchers investigating this compound, here are methodologies for core assays based on the cited literature.
1. Inhibition of hERG K⁺ Currents This protocol is used to determine the IC₅₀ value for hERG channel blockade [1] [3].
2. In Vivo Assessment of QT Interval Prolongation This protocol evaluates the functional cardiac effect of hERG channel inhibition [1].
The table below summarizes key pharmacokinetic and clinical parameters for cloperastine, primarily based on studies of the hydrochloride salt, which contains the same active moiety.
| Parameter | Description |
|---|---|
| Therapeutic Dose (Adults) | 10–20 mg, three times daily [6] [7] |
| Onset of Action | 20–30 minutes after oral administration [6] [7] |
| Duration of Action | 3–4 hours for a single dose [6] [7] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 1–1.5 hours [7] |
| Elimination Half-life (t₁/₂) | Approximately 23 hours [7] |
| Key Clinical Advantage | Effective cough suppression without narcotic effects, respiratory center depression, or associated addiction [6] [7] |
The antitussive action of Cloperastine Fendizoate is multifaceted. The table below summarizes its interaction with key molecular targets.
| Target | Interaction/Effect | Reported Potency (if available) | Functional Consequence |
|---|---|---|---|
| GIRK Channels | Potent channel blocker [1] [2] [3] | Described as a "potent" GIRK channel blocker [1] | Suppression of cough reflex; potential effects on neuronal excitability [1] [3] |
| hERG Potassium Channel | Concentration-dependent inhibitor [4] | IC50 = 0.027 μM [4] | Indicator of potassium channel blockade (related to cardiac safety) [4] |
| Histamine H1 Receptor | Antagonist / Blocker [1] [5] | Ki = 3.8 nM [1] | Contributes to side effects like sedation; may reduce irritation in airways [1] [5] |
| Sigma-1 Receptor (σ1) | Ligand (likely agonist) [1] | Ki = 20 nM [1] | May contribute to antitussive efficacy [1] |
| Muscarinic Acetylcholine Receptors | Anticholinergic activity [1] [5] | Information Missing | Reduces mucus secretion and bronchoconstriction [5] |
This compound itself is a salt formed from Cloperastine and Fendizoic acid, with the latter thought to enhance the stability and bioavailability of Cloperastine [5]. The primary active moiety, Cloperastine, is considered a first-generation GIRK channel inhibitor, meaning its GIRK-blocking action was discovered after the drug was already in clinical use for another indication (cough) [2].
GIRK channels are crucial regulators of neuronal excitability. They are typically activated by Gi/o-protein-coupled receptors (GPCRs). When a neurotransmitter binds to the GPCR, it triggers the release of Gβγ subunits, which then bind to and open the GIRK channel, leading to potassium efflux, membrane hyperpolarization, and reduced cell firing [2].
Cloperastine inhibits these activated GIRK currents [1]. This blockade prevents potassium efflux, leading to a relative depolarization of the neuronal membrane and increased excitability. In the context of cough suppression, inhibiting GIRK channels in specific neural circuits is believed to reduce the activity of pathways that mediate the cough reflex [3].
The diagram below illustrates the canonical GIRK channel signaling pathway and the site of inhibition by Cloperastine.
Canonical GPCR-GIRK signaling pathway and Cloperastine's inhibitory site. Cloperastine blocks the open GIRK channel, preventing potassium efflux and its inhibitory effects on cell excitability [1] [2] [3].
The primary approved use of Cloperastine is as a pivotal antitussive for cough associated with colds, acute and chronic bronchitis, and other respiratory conditions [6] [3]. Its GIRK-blocking property is central to this effect and also opens up potential research applications.
For researchers, key quantitative data and methodological considerations are essential.
Pharmacokinetic Profile (Cloperastine) A 2022 bioequivalence study in healthy Chinese subjects under fasting conditions reported the following parameters after a single 10 mg oral dose [3]:
| Parameter | Mean Value (±SD) |
|---|---|
| Cmax (Max Plasma Concentration) | Not explicitly stated |
| Tmax (Time to Cmax) | 1–1.5 hours |
| AUC0–∞ (Area Under the Curve) | 81.0 ± 46.9 h∙ng/mL |
| t1/2 (Elimination Half-Life) | 23.0 ± 7.7 hours |
| Therapeutic Dose (Adults) | 10-20 mg, three times daily [6] |
| Onset of Action | 20-30 minutes [6] |
| Duration of Action (Single Dose) | 3-4 hours [6] |
Safety and Tolerability Cloperastine is generally well-tolerated. Common adverse effects are related to its antihistaminic and anticholinergic properties and may include sedation, drowsiness, heartburn, and thickening of bronchial secretions [1]. A 2022 study concluded that a single 10 mg dose was safe with no serious adverse events [3]. However, high doses have been associated with the potential to prolong ventricular repolarization (QT interval) in animal models, a effect linked to potassium channel blockade like hERG [1] [4].
Cloperastine is an antitussive agent with multiple biological activities. While its precise mechanism is not fully elucidated, research indicates it functions as a multi-target ligand rather than a selective H1 antagonist [1] [2].
Table 1: Key Pharmacological Targets and Affinities of Cloperastine
| Pharmacological Target | Type of Interaction / Potency | Biological Consequence / Proposed Role |
|---|---|---|
| Histamine H1 Receptor | High-affinity ligand (Ki = 3.8 nM) [1] | Antihistaminic activity; contributes to side effects like sedation [1]. |
| σ1 Receptor | High-affinity ligand (Ki = 20 nM), likely agonist [1] | Potentially involved in the antitussive efficacy; exact role requires further investigation [1]. |
| GIRK Channels | Potent blocker [1] | Likely a primary mechanism for cough suppression; also investigated for potential antidepressant effects [1] [3]. |
| Muscarinic Receptors | Anticholinergic activity [1] | Contributes to side effects [1]. |
The following diagram illustrates the multi-target mechanism of action of Cloperastine and its downstream effects:
Multi-Target Mechanism of Cloperastine Action
Recent clinical data provide detailed PK parameters for Cloperastine Hydrochloride, which are essential for formulation development.
Table 2: Pharmacokinetic Parameters of Cloperastine (10 mg single oral dose) [3]
| Parameter | Fasting Condition (Mean) | Postprandial Condition (Mean) | Notes |
|---|---|---|---|
| Tmax (h) | 1.5 - 4.0 (Sample collection range) | 1.5 - 4.0 (Sample collection range) | Rapid absorption; food has no significant effect [3]. |
| Cmax | Reported in study | Reported in study | Bioequivalence (80-125% range) confirmed between test/reference tablets [3]. |
| AUC0–72h (h∙ng/mL) | 81.0 ± 46.9 (AUC0–∞) | 81.0 ± 46.9 (AUC0–∞) | Bioequivalence confirmed between test/reference tablets [3]. |
| t1/2 (h) | 23.0 ± 7.7 | 23.0 ± 7.7 | Relatively long terminal half-life [3]. |
| Primary Metabolism | Hepatic (Cytochrome P450: CYP2D6 major, CYP3A4, CYP2C19) [4] | ||
| Elimination | Renal and biliary within 24 hours [3] |
For researchers aiming to study Cloperastine or design new derivatives, here are key methodologies from recent investigations.
This protocol is based on a study that designed and docked cloperastine derivatives to a homology model of the human H1 receptor [5].
The workflow for this computational study is summarized below:
Computational Workflow for HRH1 Docking Study
A robust LC-MS/MS method is critical for quantifying cloperastine in biological samples, as used in a recent bioequivalence study [3].
Cloperastine is generally well-tolerated, but it carries a side effect profile consistent with its pharmacological actions.
Current research suggests several promising avenues for further investigation of cloperastine:
The table below summarizes the key pharmacokinetic parameters of cloperastine from a 2022 bioequivalence study and earlier research [1] [2].
| Parameter | Value (2022 Study) | Additional Context |
|---|---|---|
| Time to Peak Plasma Concentration (T~max~) | 1–1.5 hours (fasting) [1] | 2–4 hours (for levocloperastine, with a 45-min lag time) [2] |
| Elimination Half-Life (t~1/2~) | 23.0 ± 7.7 hours [1] | Multi-compartmental: 0.80h (distribution), 1.68h (elimination), 6.58h (terminal; for levocloperastine) [2] |
| Area Under the Curve (AUC~0–∞~) | 81.0 ± 46.9 h·ng/mL [1] | - |
| Onset of Action | - | 20–30 minutes after oral administration [3] |
| Duration of Action | - | 3–4 hours for a single dose [3] |
| Apparent Volume of Distribution (V~d~) | - | Terminal: 80 ml/kg; Steady-state: 57 ml/kg (for levocloperastine) [2] |
| Total Body Clearance (CL) | - | 7.5 L/h (for levocloperastine, likely an overestimation) [2] |
| Protein Binding | - | High (>97% for levocloperastine) [2] |
For researchers designing clinical pharmacokinetic studies, the following methodologies from recent literature can serve as a reference.
1. Bioequivalence and Pharmacokinetics Study (2022) [1]
2. Stability-Indicating HPLC Analytical Method [4]
The following diagrams outline the pharmacokinetic journey of cloperastine and the workflow of a typical bioequivalence study.
Cloperastine pharmacokinetic pathway from absorption to excretion.
Workflow for a clinical bioequivalence study of cloperastine formulations.
The table below summarizes the quantitative solubility data for Cloperastine Fendizoate from multiple supplier sources.
| Source | Solubility in DMSO | Molecular Weight | CAS Number |
|---|---|---|---|
| Selleck Chemicals [1] | 33 mg/mL (50.91 mM) | 648.19 | 85187-37-7 |
| MedChemExpress (MCE) [2] | 10 mg/mL (15.43 mM) | 648.19 | 85187-37-7 |
| TargetMol [3] | 8 mg/mL (12.34 mM) | 648.19 | 85187-37-7 |
| InvivoChem [4] | ~10 mg/mL (~15.43 mM) | 648.19 | 85187-37-7 |
The variation in reported solubility highlights the importance of verifying the specific value with your product's Certificate of Analysis (CoA). Sonication is recommended to aid dissolution [2] [5] [3].
Here are detailed methodologies for preparing stock and in vivo working solutions.
This protocol is for creating a concentrated stock solution for in vitro studies.
This protocol describes the preparation of a solution suitable for animal studies, using a sequential co-solvent method to improve solubility and bioavailability [4] [2].
This workflow can be visualized as follows:
Preparation of an in vivo working solution using a sequential co-solvent method.
A key finding from the research is that this compound is a potent inhibitor of the hERG potassium channel.
| Bioassay | Target | IC₅₀ / Value | Experimental Model |
|---|---|---|---|
| hERG Inhibition [4] [2] [5] | hERG K⁺ channel | 27 nM | In vitro |
| Cardiac Action Potential [4] [2] | QT Interval / MAP Duration | Prolonged at 1 mg/kg | In vivo (anesthetized guinea pigs) |
| Acute Toxicity (Oral) [4] [2] [5] | LD₅₀ | >1000 mg/kg (rats), >2000 mg/kg (mice) | In vivo |
The mechanism of hERG channel inhibition and its downstream effects can be summarized as follows:
Proposed pathway for hERG inhibition by this compound and associated pro-arrhythmic risk.
The table below summarizes the key biological targets of Cloperastine Fendizoate and its associated quantitative data.
| Biological Target | Mechanism of Action | Reported Affinity/Potency | Biological Consequence |
|---|---|---|---|
| Sigma-1 Receptor | Agonist [1] [2] | Ki = 20 nM [1] | Believed to contribute to antitussive efficacy [1]. |
| GIRK/hERG K+ Channel | Blocker [1] [2] [3] | IC50 = 27 nM [2] [3] [4] | "Potent" blockade; thought to be central to cough suppression [1]. |
| Histamine H1 Receptor | Antagonist [1] [5] [2] | Ki = 3.8 nM [1] | Contributes to side effects like sedation; may provide peripheral antitussive effect [1] [6]. |
| Muscarinic Receptors | Anticholinergic [1] | Information not specified in search results | Contributes to side effects [1]. |
Here are the methodologies and key findings from experiments investigating this compound's biological activities.
The primary in vitro data concerns its potent blockade of potassium channels.
Animal studies have investigated both the efficacy and safety profile of Cloperastine.
A 2022 bioequivalence study in healthy Chinese volunteers provides relevant human pharmacokinetic data [8].
The following diagram illustrates the multi-target mechanism of this compound and its integrated effects on the cough reflex.
This diagram illustrates how this compound suppresses cough through a dual mechanism: by centrally inhibiting the cough center in the brain via sigma-1 receptor agonism and GIRK channel blockade, and by peripherally reducing irritation and mucus secretion in the airways via H1 and muscarinic receptor antagonism [1] [6].
The table below summarizes the quantitative LD50 data found in the search results.
| Compound | Species | Route | LD50 (mg/kg) | Toxicity Classification | Source |
|---|---|---|---|---|---|
| Cloperastine Hydrochloride | Rat | Oral | 1986 | Moderately Toxic (Class 4) [1] | [2] |
| Cloperastine Hydrochloride | Mouse | Oral | 553 | Moderately Toxic (Class 3) [1] | [2] |
| Cloperastine Fendizoate | Rat & Mouse | Oral | >1000 (rats), >2000 (mice) | Slightly to Practically Non-Toxic [1] | [2] [3] |
The data indicates that This compound appears to be less toxic than its hydrochloride salt when administered orally, with LD50 values exceeding 1000-2000 mg/kg.
For a generic acute oral toxicity study, the following methodologies are standard. The provided search results detail a specific "proposed method" that uses fewer animals [4].
A typical acute oral LD50 study involves administering a single dose of the test substance to groups of laboratory animals, followed by a 14-day observation period for mortality and clinical signs of toxicity [1]. The core workflow for this process is outlined below:
General workflow for an acute oral toxicity study [1].
The search results describe a specific three-stage method designed to use fewer animals while exploring a wide dose range [4]. The following diagram illustrates the decision-making process in this staged approach:
Decision flow for a staged acute toxicity testing method. M0 = highest dose with no mortality; M1 = lowest dose causing mortality [4].
After determining the LD50 value, the chemical is classified based on established toxicity scales. According to the Hodge and Sterner Scale cited in the search results [1]:
Cloperastine Fendizoate suppresses cough through a dual central and peripheral mechanism.
The following diagram illustrates the multifaceted mechanism of action of this compound, integrating its central and peripheral effects:
Beyond the core antitussive pathway, research has identified several specific molecular targets that contribute to its efficacy and side effect profile. The table below details these key targets and the associated experimental findings.
| Target / Activity | Experimental Findings & Relevance |
|---|---|
| GIRK Channel Blocker | Described as a "potent" blocker [5]. This action is thought to be involved in the antitussive efficacy, though it may also be related to central adverse effects [5]. |
| σ1 Receptor Ligand | Binds to σ1 receptors with high affinity (Ki = 20 nM), likely as an agonist. This activity is also believed to contribute to its antitussive effect [5] [6]. |
| hERG K+ Channel Inhibitor | Inhibits hERG K+ currents in a concentration-dependent manner (IC50 = 27 nM) [7] [8]. This is a significant proarrhythmic risk and a critical consideration in drug development and safety profiling. |
| Antihistaminic (H1) | High affinity for H1 receptors (Ki = 3.8 nM). Contributes to peripheral cough suppression but is also responsible for sedative side effects [5] [9]. |
| Anticholinergic | Contributes to reduced mucus secretion and bronchoconstriction, but also causes side effects like dry mouth [5] [1] [2]. |
A randomized, open-label Phase IV clinical trial compared Levocloperastine (the levorotatory isomer) to dextromethorphan in patients with dry cough. The study concluded that Levocloperastine was significantly more effective at reducing both the severity and frequency of cough and resulted in a higher quality of life score on the Leicester Cough Questionnaire after 7 days of treatment [6].
The table below summarizes the key pharmacokinetic parameters for Levothis compound based on product information [3].
| Parameter | Value / Description |
|---|---|
| Time to Peak Concentration (Tmax) | 2 to 4 hours |
| Lag Time | ~45 minutes |
| Oral Bioavailability | >40% |
| Half-life (Elimination) | 1.68 hours |
| Terminal Half-life | 6.58 hours |
| Volume of Distribution (Vd) | 80 ml/kg (terminal) |
| Protein Binding | High |
| Total Body Clearance | 7.5 L/hour |
For researchers, understanding the experimental models used to characterize Cloperastine is essential. Below are summaries of key methodologies cited in the literature.
This protocol is used to evaluate the cardiotoxicity risk of a compound by assessing its inhibition of the hERG channel.
This is a standard preclinical model for evaluating the efficacy of antitussive agents.
This document provides detailed application notes and standardized protocols for the analysis of Cloperastine Fendizoate (CLOP) using High-Performance Liquid Chromatography (HPLC). It is intended for researchers and scientists involved in pharmaceutical development and quality control.
A novel, green HPLC method has been developed for the analysis of CLOP in the presence of its degradation products, suitable for stability testing and formulation analysis [1].
Chromatographic Conditions:
Sample Preparation:
Forced Degradation Study Protocol:
The table below summarizes the validation parameters for the stability-indicating method as per ICH guidelines [1].
| Validation Parameter | Result / Specification |
|---|---|
| Linearity Range | 5.0–200.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Mean % Recovery) | 100.43 ± 0.148% |
| Precision (% RSD) | < 2.0% |
| Degradation (Acidic, 45 min) | 20.68% |
| Degradation (Basic, 45 min) | 22.86% |
| Degradation (Oxidative, 45 min) | 12.86% |
| Major Degradant (MS/MS) | m/z 105.03 (Benzaldehyde) |
The following diagram illustrates the forced degradation study workflow and the primary degradation pathway identified for this compound.
Controlling genotoxic impurities (GTIs) at trace levels is critical in Active Pharmaceutical Ingredient (API) development. The following protocol uses two methods to control three specific GTIs in CLOP [2] [3] [4].
Sample Preparation (Cleanup):
GC-MS Method for 2-Chloroethanol (2-CE):
HPLC-DAD Method for Sulfonate Esters (MPTS, CEPTS):
The table below summarizes the key parameters for the chromatographic methods used in the determination of genotoxic impurities.
| Parameter | GC-MS Method (for 2-CE) | HPLC-DAD Method (for MPTS, CEPTS) |
|---|
| Target Impurities | 2-Chloroethanol (2-CE) | Methyl p-toluenesulfonate (MPTS), 2-Chloroethyl p-toluenesulfonate (CEPT) | | Column | VF-23ms Capillary | SymmetryShield RP8 (250 x 4.6 mm, 5µm) | | Mobile Phase | N/A (GC method) | Phosphate Buffer (pH 3.0):Methanol (45:55) + 10% ACN | | Flow Rate | N/A (Carrier Gas) | 1.7 mL/min | | Detection | MS-SIM (m/z 80) | UV @ 227 nm | | Injection Volume | 1 µL | 80 µL | | Sample Prep | SAX-SPE Cleanup | SAX-SPE Cleanup + 1:1 Dilution | | LOD | 1.7 mg/L | MPTS: 11.2 mg/L; CEPTS: 2.1 mg/L |
The following workflow outlines the parallel analytical paths for determining different genotoxic impurities in this compound.
This method is designed for the analysis of a combination syrup formulation containing both drugs [5].
Chromatographic Conditions:
Sample Preparation:
The HPLC methods presented provide robust and validated tools for the analysis of this compound across various contexts:
Researchers can select and adapt these protocols based on their specific analytical needs, ensuring the identity, purity, strength, and performance of this compound throughout the drug development lifecycle.
The table below summarizes two key chromatographic methods used in the analysis of Cloperastine Fendizoate and its related impurities.
Table 1: Summary of Analytical Methods for this compound
| Method Aspect | Method 1: Analysis of Genotoxic Impurities [1] | Method 2: Stability-Indicating Assay [2] |
|---|---|---|
| Application | Limit test for three genotoxic impurities (2-Chloroethanol, Methyl p-toluenesulfonate, 2-Chloroethyl p-toluenesulfonate) | Assay of this compound in presence of its degradation products |
| Technique | GC-MS (for 2-CE) & HPLC-DAD (for sulfonate esters) | HPLC-UV |
| Column | GC: VF-23 ms capillary column (30 m × 0.25 mm, 0.25 µm) HPLC: SymmetryShield RP8 (250 mm × 4.6 mm, 5 µm) | C18 Column (specific brand not stated) | | Mobile Phase | HPLC: Phosphate buffer (pH 3.0; 10 mM)-Methanol (containing 10% ACN) (45:55, v/v) | Ethanol and 0.1% orthophosphoric acid (pH 4.0) (50:50, v/v) | | Flow Rate | 1.7 mL/min | 1.0 mL/min | | Detection | GC-MS: SIM at m/z 80 HPLC-DAD: 227 nm | UV at 250.0 nm | | Sample Prep | Strong Anion-Exchange (SAX) SPE to remove API | Information not specified in abstract | | Injection Volume | 80 µL | Not specified | | Validation | Specificity and LOD per ICH | Fully validated per ICH; Linearity: 5.0–200.0 µg/mL |
This method uses a dual-platform approach to control specific genotoxic impurities at strict levels [1].
Sample Preparation:
Chromatographic Conditions - GC-MS (for 2-Chloroethanol):
Chromatographic Conditions - HPLC-DAD (for Sulfonate Esters):
Validation: The method was validated for specificity (ensuring impurity peaks are resolved from each other and the API) and Limit of Detection (LOD) to demonstrate sensitivity at the required level.
This method is designed for the assay of this compound and can separate it from its degradation products formed under stress conditions [2].
Chromatographic Conditions:
Forced Degradation Studies: The method was applied to study degradation under stress conditions:
The following workflow diagram illustrates the forced degradation study process and subsequent analysis described in Protocol 2.
The primary limitation is the absence of the official Japanese Pharmacopoeia monograph text. The methods provided are from research articles. For official quality control testing, it is mandatory to consult the latest version of the JP monograph.
The primary goal of a System Suitability Test (SST) is to verify that the chromatographic system is capable of performing the intended analysis with the required precision, sensitivity, and resolution [1] [2]. For Cloperastine Fendizoate (CLOP), an antitussive drug substance, SST is critical for methods monitoring:
The following workflow diagrams outline the strategic and procedural aspects of the analysis.
The tables below consolidate key system suitability parameters and analytical conditions from the literature.
Table 1: Recommended System Suitability Criteria for CLOP Methods
| Test Parameter | Recommended Criteria for CLOP/GTIs | Reference Method / Justification |
|---|---|---|
| Resolution (Rs) | Rs ≥ 10 between critical pair (e.g., CLOP and 4-chlorobenzophenone) | JP Fenofibrate Monograph [4] |
| Tailing Factor (T) | - | Not specified in searched literature |
| Theoretical Plates (N) | - | Not specified in searched literature |
| Precision (Repeatability)| RSD ≤ 1.0% for peak area ratios (Assay) RSD ≤ 5.0% for peak areas (Purity) | JP Fenofibrate Monograph [4] | | Sensitivity / Detectability| Signal-to-Noise ratio or specific dilution factor to meet detection limits for GTIs (e.g., 14 ppm) | ICH Guidelines, as applied in [1] [2] |
Table 2: Key Stress Degradation Profile of this compound [3]
| Stress Condition | Degradation After 45 Minutes | Major Degradation Product Identified |
|---|---|---|
| Basic Hydrolysis | 22.86% | Benzaldehyde (m/z 105.03) via ether bond cleavage |
| Acidic Hydrolysis | 20.68% | Benzaldehyde (m/z 105.03) via ether bond cleavage |
| Oxidative Stress | 12.86% | Benzaldehyde (m/z 105.03) via ether bond cleavage |
This protocol is adapted from green HPLC methods for CLOP determination and degradation studies [3], using principles from pharmacopeial monographs [4].
1. Chromatographic Conditions
2. System Suitability Solution (SSS) Preparation
3. SST Execution and Evaluation
This protocol is derived from the method developed for the determination of GTIs in CLOP [1] [2]. Due to differing physicochemical properties, two separate techniques are required.
A. GC-MS Method for 2-Chloroethanol (2-CE)
B. HPLC-DAD Method for Sulfonate Esters (MPTS, CEPTS)
Although a predefined system suitability test for this compound is not available in the public domain, the protocols and criteria detailed herein—synthesized from peer-reviewed methods for impurity and degradation profiling—provide a solid foundation. Adhering to these parameters ensures that the analytical system is fit for its purpose, guaranteeing the reliability of data for the quality control and stability assessment of this compound.
Cloperastine fendizoate is an antitussive medication with combined antihistaminic and central antitussive effects, widely used in cough preparations for various patient populations. The chemical structure consists of cloperastine (a piperidine derivative) coupled with fendizoic acid, creating a complex molecule requiring specialized analytical approaches. Pharmaceutical quality control of this active pharmaceutical ingredient (API) demands robust analytical methods to ensure purity, safety, and efficacy. The absence of monographs in major pharmacopoeias like USP and Ph. Eur. further complicates regulatory compliance, necessitating thoroughly developed and validated analytical procedures.
The determination of purity and identification of impurities is particularly critical for this compound due to its synthetic pathway and potential degradation products. Recent studies have highlighted the formation of specific degradants and genotoxic impurities that may impact product quality and patient safety. This document presents comprehensive application notes and detailed experimental protocols for the determination of this compound purity using HPLC, incorporating recent methodological advances and addressing both routine quality control and stability-indicating applications.
The development of a reliable HPLC method for this compound requires careful optimization of various chromatographic parameters. The following conditions have been established as optimal for the separation and quantification of this compound and its related substances:
The development of a robust HPLC method requires systematic optimization of several critical parameters:
System suitability tests must be performed before sample analysis to ensure method reliability:
Forced degradation studies are essential for demonstrating the stability-indicating capability of the HPLC method. The following stress conditions have been evaluated for this compound: [3]
Table 1: Forced degradation results for this compound under various stress conditions
| Stress Condition | Treatment Details | Degradation (%) | Major Degradant Identified |
|---|---|---|---|
| Acidic Hydrolysis | 0.1M HCl, 45 minutes | 20.68% | Benzaldehyde (m/z 105.03) |
| Basic Hydrolysis | 0.1M NaOH, 45 minutes | 22.86% | Benzaldehyde (m/z 105.03) |
| Oxidative Stress | 3% H₂O₂, 45 minutes | 12.86% | Benzaldehyde (m/z 105.03) |
| Thermal Stress | 60°C, 24 hours | To be established | To be established |
| Photolytic Stress | UV light, 24 hours | To be established | To be established |
The identification of benzaldehyde as a major degradation product across all stress conditions indicates a common degradation pathway involving ether bond cleavage in the cloperastine molecule. This finding is consistent with the MS/MS analysis showing a degradant with m/z 105.03. [3] The proposed degradation mechanism involves:
The fendizoate moiety demonstrates relatively greater stability under the tested stress conditions, with no significant degradation products identified from this component of the molecule.
The HPLC method for this compound purity determination has been validated according to ICH guidelines, demonstrating suitability for its intended purpose.
Table 2: Method validation parameters for this compound HPLC determination
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5.0-200.0 μg/mL | Correlation coefficient ≥ 0.999 |
| Precision (RSD) | < 2.0% | RSD ≤ 2.0% |
| Accuracy (Mean Recovery) | 100.43 ± 0.148% | 98-102% |
| Detection Limit (LOD) | ~0.5 μg/mL | Signal-to-noise ratio ≥ 3 |
| Quantitation Limit (LOQ) | ~1.5 μg/mL | Signal-to-noise ratio ≥ 10 |
| Specificity | No interference from placebo or degradants | Peak purity index ≥ 0.999 |
| Robustness | Insignificant impact of minor pH (±0.2), mobile phase ratio (±2%), and temperature (±2°C) variations | RSD ≤ 2.0% |
The proposed method has been evaluated using AGREE and WAC tools, demonstrating high environmental friendliness due to:
Comprehensive impurity profiling has identified five potential impurities in cloperastine hydrochloride, which are also relevant for this compound analysis:
Specific chromatographic methods have been developed for the determination of potentially genotoxic impurities in this compound:
GC-MS Method for 2-Chloroethanol (2-CE):
HPLC-DAD Method for Sulfonate Esters:
These methods achieve the required sensitivity for genotoxic impurity control at the threshold of toxicological concern (TTC) level of 1.5 μg/day intake.
This compound Standard Solution:
Test Sample Solution:
Acidic Degradation:
Basic Degradation:
Oxidative Degradation:
Figure 1: HPLC method development workflow for this compound purity determination
Figure 2: Impurity analysis workflow for this compound
The developed HPLC method provides a comprehensive solution for the determination of this compound purity and related substances. The method offers several significant advantages:
The identification of benzaldehyde as a common degradation product across multiple stress conditions provides valuable insight into the degradation pathways of this compound. This knowledge facilitates the development of appropriate formulation strategies and storage conditions to enhance product stability.
For future method development, consideration should be given to transferring the method to UHPLC platforms to enhance throughput and reduce solvent consumption further. The incorporation of advanced detection techniques such as mass spectrometry can provide additional specificity for impurity identification and characterization.
Cloperastine fendizoate is a potent antitussive agent with a unique dual mechanism of action, combining central cough suppression with peripheral antihistaminic effects. Chemically, it is a salt formed between cloperastine (1-[2-(p-chloro-α-phenylbenzyloxy)ethyl] piperidine) and fendizoic acid (2-[(6-hydroxybiphenyl-3-yl)carbonyl]benzoic acid), with the molecular formula C₂₀H₂₄ClNO·C₂₀H₁₄O₄ and a molecular weight of 647.24-648.19 g/mol [1]. The compound appears as a white to off-white crystalline powder and is characterized by relatively low toxicity and good tolerability at therapeutic doses [1]. Unlike codeine and other narcotic antitussives, this compound demonstrates selective action on the cough center without depressing the respiratory center or causing addiction, making it particularly valuable for research into non-opioid cough suppression mechanisms [2].
The pharmacological profile of cloperastine reveals multiple mechanisms that contribute to its antitussive efficacy. Primarily, it acts on the cough center in the medulla oblongata, suppressing the cough reflex through central inhibition [2]. Additionally, it exhibits H1-receptor blocking activity and papaverine-like bronchorelaxant properties, which contribute to its peripheral effects on the respiratory system [2]. Recent research has uncovered that cloperastine also inhibits G protein-coupled inwardly rectifying potassium (GIRK) channel-activated currents, providing an additional mechanism for cough suppression [3]. Beyond its antitussive applications, preliminary studies suggest potential anticancer properties, with evidence demonstrating that cloperastine can significantly inhibit the proliferation of esophageal cancer cells by inhibiting mitochondrial oxidative phosphorylation [3]. This multifaceted pharmacological profile makes this compound a compelling candidate for further research and development.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions | Study Details |
|---|---|---|---|
| Time to Peak Concentration (Tmax) | 1–1.5 hours | Single 10 mg dose | Healthy Chinese volunteers [3] |
| Elimination Half-life (t₁/₂) | 23.0 ± 7.7 hours | Single 10 mg dose | Healthy Chinese volunteers [3] |
| Area Under Curve (AUC₀–∞) | 81.0 ± 46.9 h·ng/mL | Single 10 mg dose | Healthy Chinese volunteers [3] |
| Onset of Action | 20–30 minutes | Therapeutic dose (10-20 mg) | Clinical observations [2] |
| Duration of Action | 3–4 hours | Single dose | Clinical observations [2] |
| Dosing Frequency | 3 times daily | Therapeutic regimen | Adults 10–20 mg each time [3] |
A novel green HPLC method has been developed and validated for the quantification of this compound in pharmaceutical formulations and biological matrices. This method emphasizes environmental sustainability while maintaining analytical precision, achieving excellent separation of cloperastine from its degradation products and preservatives like parabens [4]. The methodology employs a C18 column (4.6 × 100 mm i.d., 3 μm) maintained at ambient temperature, with a mobile phase consisting of ethanol and 0.1% orthophosphoric acid (pH 4.0) at a 50:50 v/v ratio. The flow rate is set at 1.0 mL/min with UV detection at 250 nm, providing optimal sensitivity for cloperastine detection while minimizing environmental impact through reduced hazardous chemical usage [4].
The method has been rigorously validated according to ICH guidelines, demonstrating excellent linearity across a concentration range of 5.0–200.0 μg/mL, with a correlation coefficient (r²) exceeding 0.999 [4]. The accuracy of the method is confirmed by a mean percentage recovery of 100.43 ± 0.148%, establishing its reliability for quantitative analysis. The method's green credentials have been quantitatively evaluated using AGREE and WAC tools, which awarded high greenness scores, confirming its environmental friendliness while maintaining robust analytical performance [4]. For researchers requiring alternative detection methods, LC-MS/MS approaches have also been successfully implemented for cloperastine quantification in biological samples like human plasma, providing enhanced sensitivity for pharmacokinetic studies [3] [5].
Pharmaceutical Formulations: Accurately weigh and transfer an amount equivalent to 10 mg of this compound into a 50 mL volumetric flask. Add approximately 30 mL of ethanol and sonicate for 15 minutes with occasional shaking. Allow the solution to cool to room temperature, then dilute to volume with ethanol and mix well. Filter through a 0.45 μm membrane filter before injection.
Biological Samples: For plasma samples, implement a protein precipitation extraction procedure. Transfer 500 μL of plasma to a clean tube, add 1.0 mL of acetonitrile, and vortex mix for 1 minute. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 200 μL of mobile phase and vortex mix for 30 seconds before injection [3].
Stability testing is crucial for understanding the degradation behavior of this compound and developing stable pharmaceutical formulations. A systematic forced degradation study should be conducted under various stress conditions to identify potential degradation products and establish the molecule's intrinsic stability [4]. The protocol involves exposing this compound reference standard to acidic, basic, oxidative, thermal, and photolytic conditions, then analyzing the samples using the validated HPLC method to quantify degradation and identify degradation products. For acid and base degradation, samples should be treated with 0.1M HCl or 0.1M NaOH respectively and heated at 70°C for 45 minutes. For oxidative degradation, treat with 3% hydrogen peroxide at room temperature for 45 minutes. All stressed samples should be neutralized after the degradation period before HPLC analysis [4].
The degradation of this compound follows first-order kinetics, with the highest degradation observed under basic conditions (22.86%), followed by acidic conditions (20.68%), and oxidative conditions (12.86%) over 45 minutes [4]. Mass spectrometry analysis of degradation samples has identified a major degradation product with an m/z of 105.03, corresponding to benzaldehyde formed via ether bond cleavage under all stress conditions [4]. This degradation pathway highlights the molecular vulnerability of the ether linkage in this compound, suggesting that formulations should be protected from extreme pH conditions and oxidizing agents to ensure stability throughout the product's shelf life.
Diagram 1: this compound Degradation Pathways under Various Stress Conditions
The HPLC method for this compound has been demonstrated to be stability-indicating through rigorous validation that confirms its ability to accurately measure the active ingredient while resolving it from degradation products. Method validation includes assessment of specificity, precision, accuracy, linearity, and robustness according to ICH guidelines [4]. For specificity, the method should successfully resolve cloperastine from all potential degradation products, demonstrating peak purity under all stress conditions. The method's precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values not exceeding 2.0%. The robustness of the method should be assessed by deliberately varying critical parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C), confirming that the method remains reliable under normal operational variations [4].
In-depth impurity profiling of cloperastine hydrochloride has led to the identification and characterization of five critical impurities that may be present in the bulk drug substance. These impurities originate from various stages of the synthetic process, starting from the reaction between benzoyl chloride and chlorobenzene to form 4-chlorobenzophenone, which serves as a key intermediate [5]. Through sophisticated spectroscopic techniques including MS, ¹H NMR, ¹³C NMR, HSQC, HMBC, and ¹H-¹H COSY, researchers have elucidated the precise chemical structures of these impurities, enabling the development of targeted control strategies [5]. The identified impurities include process-related intermediates and degradation products that must be monitored to ensure drug quality and patient safety.
A optimized HPLC method has been developed specifically for the simultaneous determination of these five impurities in cloperastine hydrochloride bulk drug material. The method utilizes an Inertsil ODS column (4.6 × 100 mm i.d., 3 μm) with a mobile phase consisting of methanol-0.1 mol/L potassium dihydrogen phosphate solution-perchloric acid (60:40:0.16, v/v/v) [5]. This method successfully resolves all five impurities from the main cloperastine peak and from each other, addressing the limitation of earlier methods where impurity C co-eluted with the principal component. The method has been fully validated according to ICH guidelines and applied to multiple batches of cloperastine hydrochloride, proving effective for routine quality control and stability testing of the bulk drug substance [5].
Table 2: Identified Impurities in Cloperastine Hydrochloride
| Impurity Designation | Chemical Structure | Origin in Synthesis | Control Strategy |
|---|---|---|---|
| Impurity A | 1-[2-(diphenylmethoxy)ethyl]piperidine | Starting material with one less chloro-substituent | Strict specification limit for chlorinated intermediates |
| Impurity B | 1,1'-[oxybis(ethane-2,1-diyl)]dipiperidine | Bispiperidine compound from side reaction | Control of reaction stoichiometry and purification |
| Impurity C | 1-[2-[(4-chlorophenyl)(phenyl)methoxy]ethyl]piperidine N-oxide | N-oxidation product of cloperastine | Protection from oxidative conditions during synthesis |
| Impurity D | 4-Chlorobenzophenone | Intermediate in synthesis | Purification and crystallization controls |
| Impurity E | 1-[2-[(4-chlorophenyl)(phenyl)methoxy]ethyl]-4-hydroxypiperidine | Hydroxylation product | Monitoring of storage conditions and packaging |
For research purposes aimed at potential pharmaceutical development, special attention should be paid to the assessment of potential genotoxic impurities in this compound. Although specific genotoxicity data for cloperastine impurities is limited in the available literature, general principles of genotoxic impurity control should be applied based on ICH M7 guidelines. This includes evaluation of impurities at the threshold of toxicological concern levels, typically requiring control at ppm levels in the drug substance. Analytical methods with sufficient sensitivity such as LC-MS/MS should be employed for the detection and quantification of potential genotoxic impurities, particularly those with structural alerts for genotoxicity [5]. The synthetic route should be carefully evaluated to identify potential genotoxic intermediates, and appropriate control strategies should be implemented, such as process optimization, purification steps, or setting stringent specification limits.
A robust bioequivalence study protocol has been developed and validated for comparing different formulations of cloperastine. This study design follows a single-centre, randomised, open, double-cycle, self-crossover approach with single oral administration of 10 mg cloperastine tablets under both fasting and postprandial conditions [3]. The study typically enrolls healthy adult volunteers (28-32 subjects per condition) who meet specific inclusion criteria including age over 18 years, body weight >50 kg for males and >45 kg for females, and BMI between 19-26 kg/m². Subjects are randomly assigned to receive either the test (T) or reference (R) formulation in the first period, followed by the alternative formulation after a 7-day washout period, which is sufficient given cloperastine's elimination half-life of approximately 23 hours [3].
Blood sample collection is strategically timed to capture the maximum concentration range (1.5-4 hours) and full elimination profile, with samples typically collected at pre-dose, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose [3]. Plasma concentrations of cloperastine are quantified using a validated LC-MS/MS method with sufficient sensitivity to detect concentrations throughout the pharmacokinetic profile. The primary pharmacokinetic parameters include the area under the plasma concentration-time curve from zero to 72 hours (AUC₀–₇₂h), AUC from zero to infinity (AUC₀–∞), and the maximal plasma concentration (Cmax). Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios (T/R) of these parameters fall entirely within the 80.0-125.0% range [3].
Diagram 2: Comprehensive Bioequivalence Study Workflow for Cloperastine Formulations
Throughout the clinical evaluation of cloperastine, safety parameters are rigorously monitored as secondary endpoints. The safety assessment includes continuous monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature), 12-lead electrocardiograms, physical examinations, and comprehensive laboratory tests (hematology, clinical chemistry, urinalysis) [3]. Any adverse events (AEs) occurring during the study period are recorded with detailed documentation of their nature, intensity, duration, relationship to study drug, and required treatment. In the recent bioequivalence study involving 60 healthy Chinese subjects, cloperastine demonstrated excellent tolerability with no serious adverse events (SAEs) reported during the entire trial period [3]. This favorable safety profile supports further research and development of this compound as a well-tolerated antitussive agent.
Beyond conventional antitussive applications, research protocols can be developed to explore the novel pharmacological properties of cloperastine that have emerged from recent studies. These include investigating its potential antidepressant and anxiolytic effects observed at effective antitussive doses in preclinical models [3]. Additionally, research can focus on its recently discovered ability to inhibit mitochondrial oxidative phosphorylation in esophageal cancer cells, suggesting potential repurposing opportunities in oncology [3]. The experimental approach for these investigations would include in vitro cell culture models to assess antiproliferative effects and mechanism of action, complemented by in vivo studies in appropriate animal models to evaluate efficacy and safety in these new therapeutic contexts.
For the investigation of potential cognitive effects, researchers have found that cloperastine can reduce the damage of passive avoidance response in mice exposed to diethylstilbestrol before delivery, indicating potential neuroprotective or cognitive-enhancing properties [3]. Study designs for these applications would include behavioral tests such as the Morris water maze, passive avoidance tests, and elevated plus maze to evaluate learning, memory, and anxiety-related behaviors in appropriate animal models. These advanced investigations require careful dose-ranging studies to establish the therapeutic window for these newly discovered effects and to differentiate them from the established antitussive properties of this compound.
This compound is a therapeutic agent used to treat cough and cold symptoms such as runny nose, sneezing, and cough [1]. It functions as both an antitussive (cough suppressant) and an antihistamine, providing relief for allergies, the common cold, acute and chronic bronchitis, bronchiectasis, and lung tuberculosis [1]. Chemically, it is described as a N-oxyethylpiperidine derivative [2]. The fendizoate salt form enhances the pharmaceutical properties of the base cloperastine compound, potentially improving stability and bioavailability. Unlike codeine and other narcotic antitussives, cloperastine demonstrates a favorable safety profile by not depressing the respiratory center and lacking narcotic effects [3], making it particularly valuable for clinical applications where sedation or addiction potential must be minimized.
This compound exerts its pharmacological effects through multiple molecular targets, which can be visualized in the following signaling pathway:
Figure 1. Multitarget mechanism of action of this compound. The compound acts as a σ1 receptor agonist, GIRK channel blocker, and H1 receptor antagonist to produce combined antitussive and antihistamine effects [2].
The multifaceted mechanism involves:
This multi-target mechanism explains the drug's efficacy in treating various types of cough while maintaining a favorable safety profile compared to opioid-based antitussives.
Table 1. Physicochemical properties of this compound
| Property | Value | Experimental Conditions |
|---|---|---|
| Molecular Formula | C₂₀H₁₄O₄·C₂₀H₂₄NOCl | - |
| Molecular Weight | 648.19 g/mol | - |
| CAS Number | 85187-37-7 | - |
| Purity | ≥98% | Pharmaceutical grade [2] [1] |
| Appearance | White to off-white solid powder | - |
| LogP | 8.858 | - |
The following protocols ensure consistent preparation of this compound solutions for in vitro assays:
Table 2. Stock solution preparation methods
| Solvent System | Concentration | Preparation Protocol | Storage Conditions |
|---|---|---|---|
| DMSO Stock | 10 mg/mL (~15.43 mM) | Dissolve 10 mg this compound in 1 mL DMSO [2] | -80°C for 6 months; -20°C for 1 month [2] |
| Physiological Buffer | 1 mg/mL (~1.54 mM) | Sequential dilution: 100 μL DMSO stock + 400 μL PEG300 + 50 μL Tween-80 + 450 μL saline [2] | Prepare fresh before use |
| SBE-β-CD in Saline | 1 mg/mL (~1.54 mM) | 100 μL DMSO stock + 900 μL of 20% SBE-β-CD in saline [2] | 4°C for 1 week |
Critical Notes:
The hERG assay is critical for evaluating potential cardiotoxicity, as blockade of this channel can lead to QT interval prolongation and serious arrhythmias.
Figure 2. Experimental workflow for hERG potassium channel blockade assay using whole-cell patch clamp technique.
Detailed Methodology:
High-performance liquid chromatography (HPLC) is essential for quantifying this compound and detecting impurities or degradation products.
Table 3. HPLC conditions for this compound analysis
| Parameter | JP 18th Edition Method [4] | Alternative Green Method [5] |
|---|---|---|
| Column | Unifinepak C18 (4.6 × 150 mm, 5 μm) | C18 column |
| Mobile Phase | Gradient: Eluent A (0.1M KH₂PO₄/ACN/HClO₄ 400:320:1) and Eluent B (ACN/0.1M KH₂PO₄/HClO₄ 1050:450:1) | Isocratic: Ethanol/0.1% orthophosphoric acid pH=4 (50:50 v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 226 nm | UV at 250 nm |
| Column Temperature | 25°C | Ambient |
| Injection Volume | 20 μL | Not specified |
| Runtime | 37 minutes | Not specified |
System Suitability Criteria (JP 18th Edition) [4]:
Forced degradation studies help identify potential degradation products and establish stability profiles.
Stress Conditions and Results:
Degradation Product Identification:
Table 4. Summary of in vitro pharmacological activity of this compound
| Assay/Target | Result/IC₅₀ | Significance | Experimental Conditions |
|---|---|---|---|
| hERG K⁺ Current | 27 ± 3 nM [2] | Cardiac safety assessment | Whole-cell patch clamp in hERG-expressing cells |
| Antitussive Activity | Effective at therapeutic doses [3] | Primary pharmacology | In vivo cough models |
| Antihistamine Activity | H1 receptor antagonism [2] | Relief of allergic symptoms | Receptor binding/functional assays |
| Onset of Action | 20-30 minutes [3] | Pharmacokinetics | In vivo observations |
| Duration of Action | 3-4 hours [3] | Pharmacokinetics | In vivo observations |
These application notes provide comprehensive protocols for the in vitro characterization of this compound, with emphasis on its molecular targets, analytical methods, and safety profiling. The detailed methodologies enable researchers to reliably evaluate the compound's pharmacological profile and stability characteristics. The combination of hERG screening for cardiac safety, HPLC for identity and purity verification, and stability studies under stress conditions provides a robust framework for preclinical assessment of this antitussive agent.
This compound is an antitussive agent with antihistaminic properties that acts through multiple mechanisms including σ1 receptor agonism, GIRK channel blockade, and H1 receptor antagonism [1]. Chemically, it is a salt formation between cloperastine (C₂₀H₂₄ClNO) and fendizoic acid (C₂₀H₁₄O₄) with a molecular weight of 648.19 g/mol (exact mass: 647.243) and CAS number 85187-37-7 [1] [2]. The compound appears as a white to off-white solid powder [1] and is approved and marketed as a cough suppressant in several countries including Japan, Hong Kong, and some European nations [1]. These application notes provide detailed protocols for stock solution preparation, analytical method development, and stability assessment to support pharmaceutical research and development activities.
Understanding the solubility profile of this compound is fundamental for developing reliable stock solutions for various experimental applications. The table below summarizes the available solubility data:
Table 1: Solubility profile of this compound
| Solvent System | Solubility | Concentration | Notes |
|---|---|---|---|
| DMSO | High | ~10 mg/mL (~15.43 mM) | Primary stock solution [1] |
| Aqueous Formulations | Moderate | ≥1 mg/mL (≥1.54 mM) | Requires co-solvents [1] |
Materials:
Procedure:
Calculation: For a 10 mg/mL stock solution:
Formulation 1: Aqueous Solution with PEG300/Tween80
Materials:
Procedure:
Formulation 2: SBE-β-CD Based Solution
Materials:
Procedure:
A novel environmentally friendly HPLC method has been developed and validated for this compound analysis, aligning with current trends toward green analytical chemistry [3].
Table 2: HPLC conditions for this compound analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | C18 | Standard reverse phase |
| Mobile Phase | Ethanol and 0.1% orthophosphoric acid (pH=4) (50:50 v/v) | Green alternative to acetonitrile [3] |
| Flow Rate | 1.0 mL/min | Optimal for separation |
| Detection Wavelength | 250.0 nm | UV detection [3] |
| Injection Volume | 20 μL | Standard for HPLC |
| Linearity Range | 5.0–200.0 μg/mL | R² should be >0.999 [3] |
| Retention Time | Compound-dependent | System suitability required |
Method Validation Parameters:
The 18th edition of the Japanese Pharmacopoeia includes official methods for this compound analysis [4].
Chromatographic Conditions:
System Suitability Requirements:
Forced degradation studies provide critical information about the stability profile of this compound [3].
Table 3: this compound degradation under stress conditions
| Stress Condition | Degradation (%) | Time | Major Degradant |
|---|---|---|---|
| Basic | 22.86% | 45 minutes | Benzaldehyde (m/z 105.03) [3] |
| Acidic | 20.68% | 45 minutes | Benzaldehyde (m/z 105.03) [3] |
| Oxidative | 12.86% | 45 minutes | Benzaldehyde (m/z 105.03) [3] |
| Thermal | Not specified | - | - |
| Photolytic | Not specified | - | - |
The primary degradation pathway involves ether bond cleavage under all stress conditions, leading to the formation of benzaldehyde (identified by MS/MS with m/z 105.03) [3]. This suggests particular susceptibility of the ether linkage in the molecular structure to both acidic and basic hydrolysis, as well as oxidative conditions.
This compound Degradation Pathways
Recent clinical studies have provided valuable pharmacokinetic data for cloperastine formulations [5].
Table 4: Pharmacokinetic parameters of cloperastine in healthy subjects
| Parameter | Fasting Condition | Postprandial Condition | Notes |
|---|---|---|---|
| Tmax | 1-1.5 hours | Similar to fasting | Time to peak concentration [5] |
| Half-life (t½) | 23.0 ± 7.7 hours | Similar to fasting | [5] |
| AUC0-∞ | 81.0 ± 46.9 h·ng/mL | Similar to fasting | [5] |
| Bioequivalence (GMR T/R) | 102.1-104.0% | 94.2-99.0% | Within 80-125% range [5] |
| Food Effect | Not significant | Not significant | Can be administered without regard to meals [5] |
Therapeutic Dosage Information:
For quality control applications, particularly for ANDA (Abbreviated New Drug Application) or commercial production, this compound reference standards should be used [2]. These standards should be traceable to pharmacopeial standards (USP or EP) when available.
Critical Quality Attributes:
Table 5: Common issues and solutions in this compound analysis
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor solubility in aqueous media | Low water solubility | Use co-solvents (PEG300, SBE-β-CD) [1] |
| Peak tailing in HPLC | Silanol interactions | Use mobile phase modifiers (orthophosphoric acid) [3] [4] |
| Degradation during analysis | Hydrolysis of ether bond | Control pH, avoid extended exposure to extreme pH [3] |
| Low recovery | Adsorption to surfaces | Use silanized vials or add ion-pair reagents |
These application notes provide comprehensive protocols for the preparation and analysis of this compound stock solutions. The compound demonstrates moderate solubility in aqueous systems but can be effectively solubilized using DMSO as a primary solvent followed by formulation with appropriate co-solvents for biological studies. The stability profile indicates particular sensitivity to hydrolytic degradation across pH extremes, with ether bond cleavage identified as the primary degradation pathway. The green HPLC method presented offers an environmentally friendly alternative for analysis while maintaining robustness and reliability. Researchers should adhere to the recommended storage conditions and handling procedures to maintain compound integrity throughout experimental workflows.
Cloperastine is a centrally-acting antitussive agent with additional antihistaminic and papaverine-like activity, widely used in cough treatment for various population groups including adults, adolescents, and children [1]. The drug is administered as either a hydrochloride or fendizoate salt, with a typical adult daily dose of up to 106.2 mg of cloperastine fendizoate [1]. The manufacturing process of cloperastine involves a multi-step synthesis where genotoxic impurities (GTIs) may be introduced or formed as by-products [1]. These impurities pose significant safety concerns due to their potential to cause genetic mutations and chromosomal damage even at trace levels, necessitating stringent analytical control strategies in compliance with regulatory standards from agencies including the FDA and European Medicines Agency [1] [2].
The Threshold of Toxicological Concern (TTC) established by regulatory authorities provides a framework for controlling GTIs, with a general threshold of 1.5 μg/day intake considered acceptable for most genotoxic impurities [1] [3]. For this compound, this translates to a concentration limit of 14 μg/g (ppm) for individual GTIs in the active pharmaceutical ingredient (API), based on the maximum daily dose [1]. This low threshold presents significant analytical challenges requiring highly sensitive and specific methods capable of detecting these impurities at trace levels amidst a complex API matrix [1].
The genotoxic impurities potentially present in this compound originate from its synthetic pathway, specifically during the second manufacturing step where p-toluenesulfonic acid reacts with 2-chloroethanol (2-CE) and methanol [1]. This reaction can lead to the formation of sulfonate esters through a two-stage equilibrium reaction involving protonation of the alcohol followed by nucleophilic displacement [1]. Three primary GTIs have been identified and characterized for this compound:
These impurities represent different analytical challenges due to their varying physicochemical properties, particularly volatility and polarity, making simultaneous analysis impractical and necessitating multiple analytical techniques [1]. Additionally, cloperastine is susceptible to degradation under various stress conditions. Forced degradation studies have demonstrated significant degradation under basic (22.86%), acidic (20.68%), and oxidative (12.86%) conditions after 45 minutes [4]. A major degradation product identified via MS/MS analysis has a m/z of 105.03, corresponding to benzaldehyde formed via ether bond cleavage under all stress conditions [4].
Table 1: Characteristics of Genotoxic Impurities in Cloperastine
| Impurity | Chemical Category | Origin in Synthesis | Genotoxic Mechanism | Molecular Weight |
|---|---|---|---|---|
| 2-CE | Alkyl halide | Starting material | Alkylating agent | 80.5 g/mol |
| MPTS | Sulfonate ester | Process by-product | DNA alkylation | 186.2 g/mol |
| CEPTS | Sulfonate ester | Process by-product | DNA alkylation | 220.7 g/mol |
The control strategy for genotoxic impurities in this compound requires two orthogonal chromatographic techniques due to the diverse chemical properties of the target analytes [1]. A single method for simultaneous determination of all GTIs is not feasible, necessitating the implementation of both GC-MS and HPLC-DAD methodologies [1] [3].
The GC-MS method has been specifically developed and validated for the determination of 2-chloroethanol (2-CE), which exhibits sufficient volatility for gas chromatographic analysis [1] [3]. This method employs single ion-monitoring (SIM) mode at m/z 80, which provides enhanced sensitivity and selectivity for trace-level detection of 2-CE in the API matrix [1]. The instrumentation and conditions are optimized to achieve the required detection limit of 1.7 mg/L, well below the specified concentration limit [5].
The HPLC-DAD method has been developed for the determination of sulfonate esters (MPTS and CEPTS), which lack the volatility required for GC analysis [1] [3]. This method utilizes a SymmetryShield RP8 column with UV detection at 227 nm, providing the necessary sensitivity and resolution to separate these impurities from the API and from each other [1] [3]. The method employs a phosphate buffer (pH 3.0)-methanol mobile phase containing 10% acetonitrile, optimized through extensive method development studies to achieve adequate separation efficiency [1].
Table 2: Analytical Methods for Genotoxic Impurities in Cloperastine
| Parameter | GC-MS Method (2-CE) | HPLC-DAD Method (MPTS, CEPTS) |
|---|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry | High-Performance Liquid Chromatography with Diode Array Detection |
| Column | Factor Four VF-23ms (30 m × 0.25 mm I.D., 0.25 μm) | SymmetryShield RP8 (250 mm × 4.6 mm, 5 μm) |
| Temperature | Not specified | 50°C |
| Mobile Phase | Not applicable | Phosphate buffer (pH 3.0; 10 mM)-methanol (containing 10% ACN) (45:55, v/v) |
| Flow Rate | Not specified | 1.7 mL/min |
| Detection | SIM mode at m/z 80 | UV at 227 nm |
| Injection Volume | Not specified | 80 μL |
| Sample Preparation | SAX-SPE cleanup | SAX-SPE cleanup with 1:1 water dilution |
| LOD | 1.7 mg/L [5] | MPTS: 11.2 mg/L; CEPTS: 2.1 mg/L [5] |
The following workflow diagram illustrates the comprehensive analytical strategy for genotoxic impurity determination in cloperastine:
The sample preparation begins with a critical cleanup step using Strong Anion-Exchange (SAX) Solid Phase Extraction to remove the fendizoate counterion from the this compound sample [1] [3]. This step is essential due to the low volatility of fendizoate and its high concentration in the raw material, which could interfere with both GC-MS and HPLC-DAD analyses [1]. The procedure involves the following steps:
The GC-MS analysis for 2-chloroethanol determination should be performed according to the following protocol:
Instrument Setup:
Analysis Procedure:
The HPLC-DAD analysis for MPTS and CEPTS should be performed according to the following protocol:
Instrument Setup:
Analysis Procedure:
The analytical methods for genotoxic impurities in this compound have been validated according to ICH guidelines, with particular emphasis on specificity and sensitivity parameters required for limit tests [1] [3]. The validation approach addresses the unique challenges of detecting trace-level genotoxic impurities in the presence of a high concentration API matrix.
Specificity has been demonstrated for both methods through resolution of the target impurities from each other and from the drug substance [1]. For the GC-MS method, specificity is achieved through chromatographic separation combined with mass spectrometric detection at m/z 80, which provides high selectivity for 2-CE [1]. For the HPLC-DAD method, the chromatographic conditions have been optimized to achieve baseline separation of MPTS and CEPTS from each other and from any interfering peaks from the drug substance [1] [3]. The methods successfully demonstrate the absence of interference peaks at the retention times of the target analytes in blank samples.
The methods have been validated to achieve the required sensitivity levels necessary to detect the genotoxic impurities at the specified concentration limit of 14 ppm [1]. The Limits of Detection (LOD) established for each impurity are as follows:
These detection limits ensure that the methods can reliably detect the target GTIs well below the concentration limit, providing adequate safety margins for quality control purposes [1]. The LOD values were determined based on signal-to-noise ratios of 3:1, as recommended by ICH guidelines [1] [3].
Table 3: Method Validation Parameters for GTIs in Cloperastine
| Validation Parameter | GC-MS Method (2-CE) | HPLC-DAD Method (MPTS) | HPLC-DAD Method (CEPTS) |
|---|---|---|---|
| Specificity | No interference from API | No interference from API | No interference from API |
| LOD | 1.7 mg/L | 11.2 mg/L | 2.1 mg/L |
| Linearity Range | Not specified | Not specified | Not specified |
| Precision | Not specified | Not specified | Not specified |
| Accuracy | Not specified | Not specified | Not specified |
| System Suitability | Resolution from API > 2 | Resolution from API > 2 | Resolution from API > 2 |
Cloperastine demonstrates significant susceptibility to degradation under various stress conditions, which has important implications for impurity control strategies [4]. Forced degradation studies reveal that the drug substance undergoes substantial degradation under basic (22.86%), acidic (20.68%), and oxidative (12.86%) conditions when exposed for 45 minutes [4]. These findings highlight the importance of appropriate storage conditions and formulation strategies to minimize degradation throughout the product lifecycle.
The identification of benzaldehyde (m/z 105.03) as a major degradation product across all stress conditions indicates that ether bond cleavage is a primary degradation pathway for cloperastine [4]. This degradation product forms through hydrolytic cleavage of the ether linkage in the cloperastine molecule, a process accelerated under both acidic and basic conditions [4]. While benzaldehyde itself is not classified as a genotoxic impurity, its formation indicates potential stability issues that require monitoring during drug product development and storage.
The relationship between synthetic impurities and degradation products in cloperastine can be visualized as follows:
The comprehensive analytical strategy presented in this application note provides robust and reliable methods for the detection and quantification of genotoxic impurities in this compound. The implementation of orthogonal chromatographic techniques (GC-MS and HPLC-DAD) addresses the challenge of analyzing impurities with diverse physicochemical properties, while the incorporation of SAX-SPE cleanup effectively eliminates matrix interference from the drug substance [1] [3]. The validated methods demonstrate adequate sensitivity and specificity to control 2-CE, MPTS, and CEPTS at the required concentration limit of 14 ppm, ensuring compliance with regulatory guidelines for genotoxic impurities [1].
When applied to the analysis of five different batches of this compound, these methods confirmed that all three target genotoxic impurities were below the established concentration limits, demonstrating the effectiveness of the control strategy [1] [3]. Additionally, the forced degradation studies provide valuable insights into the stability profile of cloperastine, identifying benzaldehyde as a significant degradation product formed under various stress conditions [4]. These methods provide pharmaceutical manufacturers with robust analytical tools for ensuring the safety and quality of cloperastine-containing drug products, ultimately protecting patient health while meeting rigorous regulatory standards.
Cloperastine fendizoate is a potent antitussive agent with combined antihistaminic and bronchorelaxant properties, widely prescribed for cough associated with various respiratory conditions. The drug substance presents significant formulation challenges due to its poor aqueous solubility, necessitating specialized approaches for dissolution testing and stability assessment. As pharmaceutical regulations increasingly emphasize quality by design principles and green analytical chemistry, there is growing demand for robust analytical methods that address both performance and environmental considerations. These application notes provide detailed protocols for the dissolution testing, stability assessment, and analytical quantification of this compound in pharmaceutical formulations, with particular emphasis on suspension dosage forms that offer improved patient compliance for pediatric and geriatric populations.
The therapeutic profile of cloperastine is well-established, with an onset of action within 20-30 minutes after oral administration and a duration of effect lasting 3-4 hours per single dose. The drug exhibits dual mechanism of action, working both centrally on the bulbar cough center and peripherally on cough receptors in the tracheobronchial tree, without the narcotic effects associated with codeine-based antitussives. Pharmacokinetic studies have demonstrated that cloperastine reaches peak plasma concentrations within 1-1.5 hours after administration, with a half-life of approximately 23.0 ± 7.7 hours and an AUC₀–∞ of 81.0 ± 46.9 h·ng/mL [1]. Understanding these pharmacokinetic parameters is essential for designing appropriate dissolution methods that correlate with in vivo performance.
The analysis of this compound requires a robust chromatographic system capable of separating the active pharmaceutical ingredient from its degradation products and formulation excipients. The method employs a reversed-phase C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at ambient temperature. The mobile phase consists of ethanol and 0.1% orthophosphoric acid in a 50:50 (v/v) ratio, with the pH adjusted to 4.0. This composition provides excellent peak symmetry and adequate separation of cloperastine from its major degradation products. The flow rate is maintained at 1.0 mL/min with UV detection at 250.0 nm, which corresponds to the maximum absorbance wavelength of this compound. The injection volume is typically 20 μL, and the total run time is approximately 10 minutes, allowing for high-throughput analysis in quality control settings [2].
The selection of ethanol as the organic modifier represents a green chemistry alternative to traditional acetonitrile or methanol, reducing environmental impact and enhancing workplace safety while maintaining chromatographic performance. The 0.1% orthophosphoric acid in the aqueous component provides sufficient buffering capacity to maintain consistent ionization of the analyte across the chromatographic run. Prior to use, the mobile phase should be degassed by sonication for 10 minutes to prevent bubble formation in the HPLC system. The method has been validated according to ICH guidelines and demonstrates linearity over the concentration range of 5.0–200.0 μg/mL, with a correlation coefficient (r²) greater than 0.999 [2].
Table 1: Optimized HPLC Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Ethanol:0.1% Orthophosphoric Acid (50:50, v/v) |
| pH | 4.0 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250.0 nm |
| Injection Volume | 20 μL |
| Run Time | 10 minutes |
| Column Temperature | Ambient |
| Retention Time | ~6.5 minutes |
For dissolution testing, the recommended medium is 900 mL of pH 6.8 phosphate buffer, maintained at 37.0 ± 0.5°C using a calibrated dissolution bath. The apparatus should be operated at 50 rpm (paddle method) or 100 rpm (basket method) depending on the formulation characteristics. For suspension formulations, the resuspendability must be ensured prior to sampling to guarantee representative aliquots. Samples (5-10 mL) should be withdrawn at predetermined time intervals (typically 5, 10, 15, 30, 45, and 60 minutes) and immediately filtered through a 0.45 μm PVDF membrane filter to remove any particulate matter. The filtered samples are then appropriately diluted with mobile phase if necessary and analyzed using the established HPLC method [3].
For assay and content uniformity testing, accurately weigh an amount of the suspension equivalent to approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of diluent (mobile phase), shake vigorously for 10 minutes, and sonicate for 15 minutes to ensure complete extraction of the drug substance. Allow the solution to cool to room temperature, dilute to volume with diluent, and mix well. Filter a portion through a 0.45 μm membrane filter, discarding the first 5 mL of the filtrate. The resulting solution should contain approximately 100 μg/mL of this compound, which falls within the middle of the validated linear range [2].
The development of this compound suspension formulations requires careful attention to particle size distribution and stabilizer selection to ensure consistent dissolution performance and physical stability. The optimal particle size distribution (D₉₀) should be less than 100 μm, with a preferred target of less than 50 μm to enhance dissolution rate and suspendability. This particle size reduction can be achieved through various comminution techniques such as jet milling, ball milling, or high-pressure homogenization. The formulation typically includes suspending agents such as sodium carboxymethyl cellulose (0.5-1.5% w/v), preservatives including methylparaben and propylparaben, sweeteners like sucrose or artificial alternatives, and flavoring agents to enhance palatability, particularly for pediatric populations [3].
The suspension viscosity must be carefully balanced to facilitate easy redispersion while preventing rapid settling of suspended particles. The use of structured vehicle systems incorporating combinations of suspending agents (e.g., microcrystalline cellulose and sodium carboxymethyl cellulose) can provide the necessary rheological properties to maintain homogeneity during dosing. Additionally, the inclusion of wetting agents such as polysorbate 80 (0.05-0.1% w/v) can improve the dispersion of hydrophobic drug particles in the aqueous medium. The formulation pH should be maintained in the range of 4.0-5.0 to maximize the stability of this compound while remaining within acceptable limits for oral administration [3].
Table 2: Key Composition of this compound Suspension Formulation
| Component | Function | Concentration Range |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 1.0-2.0% w/v |
| Sodium CMC | Suspending Agent | 0.5-1.5% w/v |
| Methylparaben | Preservative | 0.18% w/v |
| Propylparaben | Preservative | 0.02% w/v |
| Polysorbate 80 | Wetting Agent | 0.05-0.1% w/v |
| Sucrose | Sweetener | 20-30% w/v |
| Flavoring Agent | Flavor | q.s. |
| Purified Water | Vehicle | q.s. to 100% |
The particle size distribution of the drug substance represents a critical quality attribute that directly influences dissolution rate, bioavailability, and physical stability of suspension formulations. For levothis compound suspensions with enhanced dissolution and resuspendability, the patent literature specifies a particle size distribution (D₉₀) of less than 100 μm, with preferred embodiments achieving less than 50 μm [3]. This reduced particle size increases the specific surface area available for interaction with the dissolution medium, thereby enhancing the dissolution rate according to the Noyes-Whitney equation. The particle size analysis should be performed using laser diffraction methodology, with regular monitoring during the manufacturing process to ensure consistency.
The resuspendability of the formulation is a key performance parameter, particularly for suspension dosage forms that may experience settling during storage. The formulation should be easily redispersed with moderate shaking (not exceeding 30 seconds) to restore homogeneity and ensure accurate dosing. This property can be quantified through resuspendability studies measuring the ease of redispersion after intentional settling, with acceptance criteria requiring not less than 90% of the labeled claim to be delivered in the first dose after settling. Additionally, the sedimentation volume should be monitored throughout the product shelf-life, with optimal formulations maintaining a sedimentation ratio greater than 0.9 after 3 months of storage under accelerated stability conditions [3].
Forced degradation studies provide critical insights into the inherent stability characteristics of this compound and help validate the stability-indicating capability of the analytical method. The drug substance should be subjected to stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal degradation, and photolytic degradation according to ICH guidelines. The studies reveal that this compound is particularly susceptible to basic conditions, showing 22.86% degradation after 45 minutes of exposure, followed by acidic conditions (20.68% degradation) and oxidative conditions (12.86% degradation) [2]. These findings highlight the importance of proper pH control in formulation development and the need for protective packaging to mitigate degradation during storage.
The identification of degradation products is essential for understanding degradation pathways and establishing appropriate control strategies. MS/MS analysis of degraded samples has identified a major degradation product with an m/z of 105.03, corresponding to benzaldehyde formed via ether bond cleavage under all stress conditions [2]. This finding suggests that the ether linkage in the cloperastine molecule represents the primary site of vulnerability, with cleavage resulting in the formation of benzaldehyde and complementary degradation fragments. The analytical method must effectively separate this and other potential degradation products from the parent compound to ensure accurate quantification of this compound throughout its shelf-life.
Table 3: Summary of Forced Degradation Results for this compound
| Stress Condition | Details | Degradation After 45 Minutes | Major Degradant |
|---|---|---|---|
| Acidic Hydrolysis | 0.1N HCl at room temperature | 20.68% | Benzaldehyde (m/z 105.03) |
| Basic Hydrolysis | 0.1N NaOH at room temperature | 22.86% | Benzaldehyde (m/z 105.03) |
| Oxidative Stress | 3% H₂O₂ at room temperature | 12.86% | Benzaldehyde (m/z 105.03) |
| Thermal Degradation | 60°C for 30 days | <5% | To be identified |
| Photolytic Degradation | UV light for 30 days | <5% | To be identified |
The structural elucidation of degradation products provides valuable information about the stability profile of this compound. The major degradation product with m/z 105.03 has been identified as benzaldehyde, resulting from the cleavage of the ether bond in the parent molecule. This finding is consistent with the chemical structure of cloperastine, which contains a labile ether linkage connecting the diphenylmethoxy moiety to the ethylpiperidine group. The mass spectrometry analysis should be performed using electrospray ionization in positive mode, with product ion scanning to confirm the identity of degradation products. The fragmentation pattern of this compound should be thoroughly characterized to distinguish between intrinsic fragments and genuine degradation products [2].
The following Graphviz diagram illustrates the primary degradation pathway of this compound, highlighting the ether bond cleavage that leads to benzaldehyde formation under various stress conditions:
Diagram 1: Cloperastine Degradation Pathway
The following workflow diagram outlines the complete experimental procedure for dissolution testing and stability assessment of this compound:
Diagram 2: Experimental Workflow
The comprehensive protocols outlined in these application notes provide a systematic approach for the dissolution testing and stability assessment of this compound in pharmaceutical formulations. The green HPLC method utilizing ethanol as a less hazardous alternative to traditional organic modifiers offers environmental benefits without compromising analytical performance, aligning with current trends toward sustainable analytical chemistry. The method has been thoroughly validated according to ICH guidelines and demonstrates excellent linearity, accuracy, and precision across the concentration range of 5.0–200.0 μg/mL, making it suitable for both quality control and stability testing applications.
The degradation profiling of this compound reveals significant vulnerability to hydrolytic conditions, particularly basic environments, with the identification of benzaldehyde as a major degradation product across all stress conditions. This understanding informs formulation strategies focused on pH optimization and protective packaging to enhance product stability. For suspension formulations, control of particle size distribution (D₉₀ < 100 μm, preferably < 50 μm) emerges as a critical factor influencing dissolution performance and physical stability. When implemented comprehensively, these protocols support the development of robust, high-quality this compound formulations with predictable in vivo performance and adequate shelf-life.
The table below summarizes two validated isocratic HPLC methods from recent studies:
| Method Purpose | Mobile Phase Composition | Column & Dimensions | Flow Rate (mL/min) | Detection Wavelength (nm) | Runtime & Retention | Key Application Notes |
|---|
| Assay of CLOP and its degradation products [1] | Ethanol : 0.1% Orthophosphoric Acid (pH=4) (50:50, v/v) | C18 column (Specific dimensions not provided) | 1.0 | 250 | ~10 minutes (for CLOP in a mixture) | Green solvent alternative; suitable for stability-indicating assays. [1] | | Simultaneous determination of LCF and Chlorpheniramine Maleate (CPM) [2] | 10 mM Phosphate Buffer (pH 6.5) : Acetonitrile (50:50, v/v) | Hypersil BDS C18 (250 mm × 4.6 mm, 5µm) | 1.0 | 227 | < 10 minutes (for both analytes) | Developed for combined dosage form; resolution achieved from CPM. [2] |
For the stability-indicating method from [1], you can follow this protocol for implementation:
The following diagram outlines the key steps in developing and applying this HPLC method, particularly for stability testing:
Since a direct gradient method is not available, you can use the provided isocratic conditions as a starting point. Here’s a logical approach to develop a gradient method for more complex mixtures:
The most detailed analytical method comes from a recent green HPLC technique developed for Cloperastine Fendizoate in the presence of parabens and its degradation products [1].
Table 1: Validated HPLC Parameters for this compound [1]
| Parameter | Specification |
|---|---|
| Column | C18 |
| Mobile Phase | Ethanol : 0.1% Orthophosphoric acid (pH=4) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250.0 nm |
| Linearity Range | 5.0 - 200.0 µg/mL |
| Mean % Recovery | 100.43 ± 0.148% |
| Injection Volume | Not Specified |
Experimental Protocol: Forced Degradation Study
This protocol assesses the stability-indicating properties of the HPLC method.
The diagram below illustrates this primary degradation pathway.
For a comprehensive view in drug development, here is a summary of key pharmacological and toxicological findings.
Table 2: Preclinical and Pharmacological Profile of Cloperastine
| Parameter | Finding / Value | Details / Conditions |
|---|---|---|
| Primary Mechanism | Centrally-acting antitussive, H1-receptor antagonist, GIRK channel blocker [2] [3] [4]. | Acts on cough center without narcotic effects; also has papaverine-like bronchodilatory activity [2] [5]. |
| hERG Inhibition (IC₅₀) | 27 nM [6] [4]. | Concentration-dependent inhibition of K+ currents; relevant for cardiac safety profiling [6]. |
| In Vivo QT Prolongation | Observed at 1 mg/kg (therapeutic dose) in guinea pigs [6] [4]. | Extended QT interval and monophasic action potential duration; no change in PR interval or QRS width [6]. |
| Acute Oral Toxicity (LD₅₀) | > 1000 mg/kg (rats), > 2000 mg/kg (mice) [6] [4]. | Tested as this compound salt, indicating relatively low acute toxicity [6]. |
| Human Pharmacokinetics | tₘₐₓ: 1-1.5 h; t₁/₂: 23.0 ± 7.7 h; AUC₀–∞: 81.0 ± 46.9 h·ng/mL [3]. | Based on a 10 mg dose in healthy adults. Bioequivalence between generic and reference tablets was demonstrated [3]. |
Since the injection volume is a critical missing parameter, here are practical steps to determine it for your specific experimental setup:
For a systematic diagnosis, follow the workflow below to identify the root cause.
The underlying causes for the issues in the workflow generally fall into the following categories. The table below summarizes common symptoms and their solutions [1] [2].
| Symptom | Possible Cause | Solution |
|---|---|---|
| Tailing from the start (esp. for basic compounds) | Mobile phase pH too close to analyte pKa; Ionic interactions with silanol groups [1] | Adjust mobile phase pH to be at least 2 units away from pKa; Use a specialty column for basic compounds (e.g., endcapped, low silica activity, charged surface hybrid) [1] [2] |
| Fronting from the start | Column overloading (too much mass); Sample dissolved in solvent stronger than mobile phase [1] | Dilute sample or inject smaller volume; Dissolve sample in the initial mobile phase composition [1] |
| Tailing that worsens over time | Column contamination or aging; Loss of bonded phase, exposing silanol groups; Mobile phase pH outside column specification [1] [2] | Replace guard column; Flush and clean the column; Use a mobile phase with pH well within the column's stated range, accounting for pH shift in organic solvent [1] [2] |
Q1: What are the reference system suitability criteria for this compound purity analysis? According to the Japanese Pharmacopoeia 18th Edition, the following criteria must be met using a 4-chlorobenzophenone standard solution [3]:
| Test | Criterion | Result (Example) |
|---|---|---|
| Detectability | Peak area ratio of diluted (0.25 mg/L) to standard (1.25 mg/L) solution should be 14-26% | 19.5% [3] |
| System Performance | Theoretical plates (N) ≥ 10,000; Symmetry factor (As) ≤ 2.0 | N=80,288; As=1.01 [3] |
| System Reproducibility | RSD of peak area from 6 injections ≤ 2.0% | RSD=0.21% [3] |
Q2: How stable is this compound under various stress conditions? A green HPLC study found that this compound is susceptible to degradation, with the highest degradation occurring under basic conditions [4]:
Mass spectrometry identified a major degradation product with m/z 105.03, identified as benzaldehyde, formed via ether bond cleavage under all stress conditions [4].
Q3: What is a recommended HPLC method for analyzing this compound and its degradation products? A validated, stability-indicating method from the literature uses the following conditions [4]:
Reference Pharmacopeial Method for Purity (JP18) [3] This protocol is designed for system suitability testing.
Protocol for Investigating Peak Shape
The following table summarizes two established HPLC methods for Cloperastine Fendizoate (CLOP) analysis from the search results, which can serve as a reference for your own method development.
| Method Aspect | Method 1: JP 18th Edition Purity Test [1] | Method 2: Stability-Indicating Method [2] |
|---|---|---|
| Objective | System suitability test for purity | Drug measurement with degradation products |
| Column | Unifinepak C18 (4.6 x 150 mm, 5 µm) | C18 column (specific type not detailed) |
| Mobile Phase | Gradient with Eluent A (Buffer/ACN/acid) and Eluent B (ACN/Buffer/acid) | Ethanol / 0.1% orthophosphoric acid pH=4 (50:50, v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | Implied ambient |
| Detection | UV 226 nm | UV 250.0 nm |
| Injection Volume | 20 µL | Not specified |
| Theoretical Plates (Result) | 80,288 (for 4-chlorobenzophenone peak) | Not specified |
Theoretical plates (N) measure column efficiency. If your values are lower than expected, use the following workflow to diagnose and resolve the issue.
The workflow above outlines key checks. Here are additional details for your investigation:
Q1: What is a typical system suitability criteria for theoretical plates in this compound analysis? According to the Japanese Pharmacopoeia 18th Edition, the minimum criterion for the number of theoretical plates is 10,000 for the 4-chlorobenzophenone peak in the purity test. The demonstrated method achieved over 80,000 plates, providing a high-performance benchmark [1].
Q2: How stable is this compound under analytical conditions? Forced degradation studies show that CLOP is susceptible to hydrolysis, particularly under basic conditions (22.86% degradation) and acidic conditions (20.68% degradation) [2]. This underscores the importance of controlling the mobile phase pH and, if necessary, using a cooled autosampler to ensure sample stability during analysis.
Q3: Are there any special handling concerns for this drug substance? Yes. Analytical methods have been developed specifically to monitor genotoxic impurities like 2-chloroethanol and certain sulfonate esters in CLOP raw material [4] [5]. This is a critical quality and safety consideration in drug development.
The following table consolidates the system suitability test criteria and results from an analysis performed according to the Japanese Pharmacopoeia (JP) [1].
| Test Item | Acceptance Criterion | Reported Result | Judgement |
|---|---|---|---|
| Detectability (Area Ratio) | 14 - 26% | 19.5% | Passed [1] |
| Theoretical Plates | ≥ 10000 | 80288 | Passed [1] |
| Peak Symmetry Factor | ≤ 2.0 | 1.01 | Passed [1] |
| Peak Area RSD (n=6) | ≤ 2.0% | 0.21% | Passed [1] |
Another research paper on Levocloperastine provides additional method details, though it uses a different salt form [2].
| Parameter | Detail |
|---|---|
| Column | Symmetry C18 (250 mm x 4.6 mm, 5 µm) [2] |
| Detection Wavelength | 273 nm [2] |
| Retention Time | 5.403 min [2] |
| Theoretical Plates | 4455 [2] |
| Tailing Factor | 1.146 [2] |
For your reference, here are the full experimental conditions used in the JP analysis [1]:
While a full guide isn't possible, here are logical steps to diagnose problems based on general HPLC principles and the specific criteria above.
For setting up the method from the Japanese Pharmacopoeia, you can follow this verification workflow.
One potential source of analytical variability stems from the drug substance itself. A patent indicates that the particle size distribution (D90) of Levocloperastine Fendizoate should be less than 100 μm, and preferably less than 50 μm, to ensure a stable suspension with good dissolution and resuspendability [3]. If you are analyzing a suspension formulation, variability in particle size could impact dissolution and subsequent analytical results.
Q1: What is an acceptable RSD for Cloperastine Fendizoate analysis in pharmaceutical testing?
Q2: How can I quickly improve the precision of my peak area measurements?
Q3: My baseline is noisy. What steps can I take?
The following table summarizes key issues and actions to reduce peak area RSD.
| Problem Area | Potential Cause | Recommended Action |
|---|---|---|
| Sample & Solvent | Inconsistent sample solvent vs. mobile phase | Match injection solvent strength/ pH to mobile phase to ensure sharp peaks [3]. |
| Sample degradation | Check stability; this compound degrades in basic, acidic, and oxidative conditions [4]. | |
| HPLC System | Inconsistent pump flow or mixing | Verify system performance with a test mixture; ensure proper mobile phase degassing [1]. |
| Injection volume variability | Use an internal standard to correct for injection inconsistencies [2]. | |
| Column temperature fluctuations | Use a thermostat-controlled column oven [3]. | |
| Data Quality | Low signal-to-noise (S/N) ratio | Optimize detection wavelength or use signal averaging (adjust detector time constant) [3]. |
| Incorrect integration parameters | Manually review and adjust integration baselines for all peaks in the set. |
This method is adapted from the system suitability test for this compound as per the Japanese Pharmacopoeia, 18th Edition [1].
1. Instrument and Conditions
2. System Suitability Test Criteria Before analyzing samples, ensure the system meets these performance criteria [1]:
The diagram below outlines a logical, step-by-step workflow to systematically diagnose and resolve high RSD issues.
Systematic Troubleshooting Workflow for High RSD
Here are answers to some common challenges encountered during the analysis of Cloperastine Fendizoate:
Q1: Why can't I detect Genotoxic Impurities (GTIs) at the required low levels in this compound? A: The primary challenge is achieving the high sensitivity required to meet the Threshold of Toxicological Concern (TTC) of 1.5 μg/day [1] [2] [3]. If your current method lacks sensitivity, it is likely because a single technique cannot effectively handle the diverse chemical properties of different GTIs. The solution is to employ two orthogonal methods: one for volatile impurities and another for non-volatile ones [1].
Q2: My chromatograms show interference from the main drug substance. How can I improve peak separation? A: Interference from the high concentration of this compound is a known issue [1] [2] [3]. You can resolve this by incorporating a sample preparation clean-up step. Using Strong Anion-Exchange Solid-Phase Extraction (SAX-SPE) effectively removes the fendizoate ion from the sample solution, reducing the background and allowing the impurity peaks to be clearly distinguished [2] [3].
Q3: Why is my this compound sample degrading during analysis? A: this compound is susceptible to degradation under stress conditions [4]. One major degradation pathway involves the cleavage of the ether bond, leading to the formation of benzaldehyde (m/z 105.03) [4]. To prevent this:
The following guides provide detailed methods for resolving specific analytical challenges.
The key is to use separate, optimized methods for different impurity classes. The workflow below outlines the overall strategy:
The tables below detail the specific parameters for each method.
Table 1: GC-MS Method for 2-Chloroethanol (2-CE) [2] [3]
| Parameter | Specification |
|---|---|
| Analytical Technique | GC-MS |
| Target Impurity | 2-Chloroethanol (2-CE) |
| Column | Factor Four VF-23ms (30 m × 0.25 mm I.D., 0.25 µm film) |
| Sample Preparation | SAX-SPE clean-up |
| Detection Mode | Single Ion Monitoring (SIM) at m/z 80 |
| Limit of Detection (LOD) | 1.7 mg/L |
Table 2: HPLC-DAD Method for Sulfonate Esters [1] [2] [3]
| Parameter | Specification |
|---|---|
| Analytical Technique | HPLC-DAD |
| Target Impurities | Methyl p-toluenesulfonate (MPTS), 2-chloroethyl p-toluenesulfonate (CEPTS) |
| Column | SymmetryShield RP8 (250 mm × 4.6 mm, 5 µm) |
| Column Temperature | 50 °C |
| Mobile Phase | Phosphate Buffer (pH 3.0, 10 mM) - Methanol (with 10% ACN) (45:55, v/v) |
| Flow Rate | 1.7 mL/min |
| Detection Wavelength | 227 nm |
| Injection Volume | 80 µL |
| Sample Preparation | SAX-SPE clean-up, followed by 1:1 dilution of eluate with water |
| LOD (MPTS) | 11.2 mg/L |
| LOD (CEPTS) | 2.1 mg/L |
For stability-related problems, the following method is recommended. This green HPLC method can separate the drug from its degradation products.
Table 3: Green HPLC Method for Drug Assay and Degradation Studies [4]
| Parameter | Specification |
|---|---|
| Analytical Technique | HPLC-UV |
| Column | C18 Column |
| Mobile Phase | Ethanol : 0.1% Orthophosphoric Acid (pH 4.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250.0 nm |
| Linear Range | 5.0 - 200.0 µg/mL |
| Application | Analysis of CLOP in suspension (e.g., Notussil) and degradation studies |
Key Degradation Insights [4]:
For your initial method development, you can use the conditions officially listed in the 18th Edition of the Japanese Pharmacopoeia (JP18) for Cloperastine Fendizoate analysis as a starting point [1].
Table 1: JP18 HPLC Method for this compound Purity Test [1]
| Parameter | Specification |
|---|---|
| Column | Unifinepak C18 (4.6 mm x 150 mm, 5 µm) |
| Eluent A | 0.1 M Potassium dihydrogen phosphate / Acetonitrile / Perchloric acid (400 / 320 / 1) |
| Eluent B | Acetonitrile / 0.1 M Potassium dihydrogen phosphate / Perchloric acid (1050 / 450 / 1) |
| Gradient Program | 0.0-12.0 min: 100% A; 12.0-22.0 min: linear to 100% B; 22.0-27.0 min: hold at 100% B; 27.1 min: return to 100% A. | | Flow Rate | 1.2 mL/min | | Column Temperature | 25 °C | | Detection Wavelength | 226 nm | | Injection Volume | 20 µL |
Table 2: JP18 System Suitability Test Criteria & Results [1]
| Test | Criterion | Example Result |
|---|---|---|
| Detectability | Peak area ratio of a 0.25 mg/L standard to a 1.25 mg/L standard should be 14-26%. | 19.5% (Passed) |
| System Performance | Theoretical plates (N) ≥ 10,000; Peak symmetry factor ≤ 2.0. | N = 80,288; Symmetry = 1.01 (Passed) |
| System Reproducibility | RSD of peak area for 6 injections ≤ 2.0%. | RSD = 0.21% (Passed) |
Here are solutions to common problems you might encounter during method development and optimization.
FAQ 1: How can I improve the separation if peaks are too close or co-eluting?
FAQ 2: What could be causing high backpressure and broad or tailing peaks?
FAQ 3: How do I achieve consistent results between preparations?
The following workflow outlines a systematic approach to optimizing your mobile phase.
Step-by-step Procedure:
The table below summarizes the chromatographic conditions used for different types of Cloperastine Fendizoate analysis.
| Analytical Goal | Analytes | Column Type | Column Details | Mobile Phase | Detection |
|---|---|---|---|---|---|
| Assay of API in combination [1] | Levothis compound, Chlorpheniramine maleate | C18 | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) | 10 mM Phosphate Buffer (pH 6.5):ACN (50:50) | UV @ 227 nm |
| Genotoxic Impurity Analysis [2] [3] [4] | Sulfonate esters (MPTS, CEPTS) | RP-8 | SymmetryShield RP8 (250 mm x 4.6 mm, 5 µm) | Phosphate Buffer (pH 3.0, 10 mM):Methanol (45:55) | UV @ 227 nm |
| Chiral Separation [5] | D- and L-cloperastine fendizoate | Chiral | Chiralcel OD-H (250 mm x 4.6 mm) | Hexane:Isopropyl Alcohol (98:2) + 0.1% Diethylamine | UV @ 254 nm |
Here are detailed methodologies and common issues for the key applications.
This method is suitable for quantifying this compound alongside another active ingredient in a syrup formulation [1].
Sample Preparation:
Chromatographic Conditions:
Troubleshooting FAQs:
This method is highly specific for detecting trace-level sulfonate esters and requires careful optimization to separate impurities from the main API [2] [4].
Sample Preparation (Critical Clean-up Step):
Chromatographic Conditions:
Troubleshooting FAQs:
The following diagram illustrates the decision-making process for selecting the appropriate HPLC method based on your analytical goal:
To ensure successful analysis, please note the following critical parameters:
Q1: How can I improve the accuracy and eco-friendliness of my Cloperastine Fendizoate analytical method? A common challenge is developing a precise and green analytical method. A stability-indicating HPLC method has been developed that addresses this.
Q2: What are the major degradation products of this compound, and how do they form? Understanding degradation is crucial for optimizing storage conditions and formulation to improve stability and recovery. Forced degradation studies reveal the following:
Q3: How can I control genotoxic impurities (GTIs) during the synthesis of this compound? The synthesis pathway can introduce GTIs, which must be controlled at very low levels.
Q4: Are there greener alternatives to HPLC for analyzing Cloperastine in combination products? Yes, for certain applications, spectrophotometric methods can be a greener and simpler alternative.
| Problem Area | Specific Issue | Possible Cause | Suggested Solution |
|---|---|---|---|
| Analytical Method | Low recovery during HPLC analysis | Degradation of analyte during analysis or preparation | Use a stability-indicating method [1]. Adjust mobile phase pH to 4 to minimize degradation [1]. |
| Poor peak shape or resolution | Non-optimized mobile phase or column temperature | Use the specified C18 column with ethanol/0.1% orthophosphoric acid (50:50) mobile phase [1]. | |
| Synthesis & Impurities | Detection of genotoxic impurities | Residual 2-CE or sulfonate esters from synthesis | Implement GC-MS for 2-CE and HPLC-DAD for sulfonate esters as quality control tests [2] [3]. |
| Low yield or purity during synthesis | Suboptimal resolution of racemic cloperastine | Use L-(-)-diR substituted benzoyl tartaric acid in a fatty alcohol solvent for efficient resolution to obtain the more active L-cloperastine [5]. | |
| Sample Preparation | Interference from matrix during impurity analysis | High concentration of API masks low-level impurities | Employ Strong Anion-Exchange (SAX) Solid-Phase Extraction (SPE) to remove the fendizoate matrix before analysis [2] [3]. |
The following diagram illustrates a logical pathway for developing and validating an analytical method for this compound:
Cloperastine Fendizoate degrades under various stress conditions, forming specific impurities. Understanding these pathways is crucial for developing stable formulations and reliable analytical methods.
The table below summarizes the degradation behavior of this compound under different stress conditions, as per ICH guidelines:
| Stress Condition | Exposure Time | Degradation (%) | Major Degradant Identified |
|---|---|---|---|
| Basic Hydrolysis (e.g., NaOH) | 45 minutes | 22.86% | Benzaldehyde (m/z 105.03) |
| Acidic Hydrolysis (e.g., HCl) | 45 minutes | 20.68% | Benzaldehyde (m/z 105.03) |
| Oxidative Stress (e.g., H₂O₂) | 45 minutes | 12.86% | Benzaldehyde (m/z 105.03) |
| Thermal & Photolytic | Information not specified in search results | - | - |
Key Degradation Insight: The primary degradation pathway across acidic, basic, and oxidative conditions involves the cleavage of the ether bond in the Cloperastine molecule, leading to the formation of Benzaldehyde [1]. This was identified via LC-MS/MS as a degradant with a mass-to-charge ratio (m/z) of 105.03 [1].
In addition to degradants, process-related impurities must be monitored. The following table lists key impurities, including genotoxic ones, that can be present in this compound [2] [3] [4]:
| Impurity Name | Type / Origin | Chemical Identification | Reported Level in Batches |
|---|---|---|---|
| 2-Chloroethanol (2-CE) | Genotoxic Alkyl Halide | Alkyl halide | Below the concentration limit |
| Methyl p-Toluenesulfonate (MPTS) | Genotoxic Sulfonate Ester | Sulfonate ester | Below the concentration limit |
| 2-Chloroethyl p-Toluenesulfonate (CEPTIS) | Genotoxic Sulfonate Ester | Sulfonate ester | Below the concentration limit |
| 1-[2-(Diphenylmethoxy)ethyl]piperidine | Process Impurity (des-chloro) | MS, NMR | Found in HCl salt form [4] |
| (4-Chlorophenyl)(phenyl)methanone | Starting Material | MS, NMR | Found in HCl salt form [4] |
Genotoxic Impurity Control: The threshold of toxicological concern (TTC) for genotoxic impurities is 1.5 μg/day [2] [3]. The analytical methods described below were validated and confirmed that five different batches of this compound contained the three listed GTIs below this strict limit [2] [3].
Q1: During HPLC analysis, why is my main API peak co-eluting with an impurity, and how can I resolve this?
Q2: How can I simultaneously monitor for genotoxic impurities and common degradants?
Q3: What is the most critical parameter to control for solution stability?
This method is ideal for routine assay and forced degradation studies, as it is environmentally friendly and effectively separates the drug from its major degradants [1].
This method is specifically designed for the trace-level detection of Methyl p-Toluenesulfonate (MPTS) and 2-Chloroethyl p-Toluenesulfonate (CEPTIS) [2] [3].
The following diagram illustrates the primary degradation pathway of this compound, leading to the formation of benzaldehyde, as identified in forced degradation studies.
The core stability data for cloperastine fendizoate, derived from a forced degradation study, is summarized in the table below. This data is essential for understanding the compound's vulnerabilities.
| Stress Condition | Degradation After 45 Minutes | Major Degradation Product Identified |
|---|---|---|
| Basic | 22.86 % | Benzaldehyde (m/z 105.03) [1] |
| Acidic | 20.68 % | Benzaldehyde (m/z 105.03) [1] |
| Oxidative | 12.86 % | Benzaldehyde (m/z 105.03) [1] |
| Thermal & Photolytic | Information not available in search results | Information not available in search results |
Key Finding: The primary degradation pathway for this compound under acidic, basic, and oxidative stresses is the cleavage of an ether bond, leading to the formation of benzaldehyde [1].
The following green HPLC method has been developed and validated for analyzing this compound in the presence of its degradation products [1].
For formal stability studies, the International Council for Harmonisation (ICH) provides the standard guidelines. The following workflow outlines the key stages and conditions for a standard ICH stability study program.
The ICH guidelines define specific storage conditions and minimum timeframes for different types of stability studies [2]:
An alternative approach is Accelerated Predictive Stability (APS) studies, which use more extreme conditions (e.g., 40–90°C, 10–90% RH) over a shorter period (3-4 weeks) to predict long-term stability more quickly [2].
Q1: What is the most significant factor causing this compound degradation? Based on current forced degradation studies, basic conditions cause the highest degree of degradation (22.86% in 45 minutes), closely followed by acidic conditions. The compound is also sensitive to oxidative stress [1].
Q2: How should I store this compound in the lab? While specific long-term storage data is not available in the search results, the forced degradation study indicates sensitivity to hydrolysis (acid/base) and oxidation. Pending full ICH stability data, it is prudent to store the drug substance in a cool, dry place, protected from light and moisture. Aliquoting under an inert gas like nitrogen or argon could be considered to mitigate oxidative degradation.
Q3: The ICH stability studies take too long. Are there faster alternatives for formulation screening? Yes. Accelerated Predictive Stability (APS) studies are emerging as a powerful tool for this purpose. While not a formal replacement for ICH studies for regulatory submission, APS can provide predictive stability data in as little as 3-4 weeks, helping you make faster decisions during early formulation development [2].
Q4: What is the first step if I suspect my this compound sample has degraded? Run a sample using the provided HPLC method. A decrease in the main peak area and the appearance of a new peak at the retention time corresponding to benzaldehyde would be a strong indicator of degradation via ether bond cleavage [1].
Q1: What are the common critical issues encountered during the synthesis and crystallization of Cloperastine Fendizoate?
The synthesis of this compound, particularly the isolation of the desired levo-isomer, presents several technical challenges. The most common issues are related to the resolution of racemic intermediates and the final salt formation and crystallization.
Table 1: Common Crystallization Problems and Proven Solutions
| Problem Area | Specific Issue | Recommended Solution | Patent/Source Reference |
|---|---|---|---|
| Racemate Resolution | Low optical purity of L-cloperastine; Low resolution yield. | Use L-(-)-di-R-substituted benzoyl tartaric acid (R= -Cl, -F, alkyl, etc.) as a resolving agent in a fatty alcohol solvent (e.g., C1-C6 alcohols). | [1] [2] |
| Salt Formation & Crystallization | Failure to obtain a solid precipitate or poor crystal form. | Dissolve L-cloperastine free base in acetone and add to a hot solution of fendizoic acid in a water/acetone mixture. Cool to room temperature for crystallization. | [3] |
| Purity & Analysis | Final product does not meet purity specifications. | Follow strict system suitability tests per pharmacopoeia (e.g., JP18). Ensure column efficiency (theoretical plates ≥10,000), peak symmetry (tailing factor ≤2.0), and detector precision (RSD ≤2.0%). | [4] |
Q2: How can I optimize the chiral resolution of racemic Cloperastine to obtain the levo-isomer with high yield and purity?
The key to an efficient synthesis is the resolution step. Older methods using alkaloids like quinine or tartrates often result in low yields or poor optical purity, making them unsuitable for industrial production [1] [3]. A more advanced and effective method is outlined below.
Detailed Protocol: Resolution of Racemic Cloperastine [1] [2]
The following workflow diagram illustrates the optimized chiral resolution and salt formation process:
Q3: What analytical methods are used to verify the identity and purity of crystallized this compound?
According to the Japanese Pharmacopoeia 18th Edition, the purity of this compound is verified using a specific HPLC method with a system suitability test [4].
Detailed Protocol: HPLC Purity Analysis per JP18 [4]
Table 2: System Suitability Test Criteria (JP18) for this compound [4]
| Test | Criteria | Purpose |
|---|---|---|
| Detectability | Peak area of a 0.25 mg/L 4-chlorobenzophenone standard must be 14-26% of a 1.25 mg/L standard. | Verifies method sensitivity. |
| System Performance | Theoretical plates (N) ≥ 10,000; Peak symmetry factor (T) ≤ 2.0. | Ensures adequate column efficiency and peak shape. |
| System Reproducibility | Relative Standard Deviation (RSD) of peak area for 6 injections of standard must be ≤ 2.0%. | Confirms instrument precision. |
The table below summarizes the core synthesis steps and achieved yields from the most relevant technical documents.
| Source Type | Key Steps and Optimized Conditions | Reported Yield |
|---|
| Patent (CN104327014B) [1] | 1. Nucleophilic Substitution: 4-chlorobenzhydrol + 2-chloroethanol (Toluene solvent, conc. H₂SO₄ catalyst, reflux). 2. Etherification: Intermediate + piperidine (Anhydrous Na₂CO₃, 95°C). 3. Resolution: Racemic cloperastine + L-(-)-di-R-benzoyl tartaric acid (Fatty alcohol solvent). 4. Salt Formation: L-cloperastine + fendizoic acid (Acetone/water). | Overall yield: ~64% (for L-enantiomer fendizoate from 4-chlorobenzhydrol) [1]. | | Patent (CN113651772A) [2] | 1. Condensation: 1-(2-Hydroxyethyl)piperidine + 4-chlorobenzhydryl chloride (K₂CO₃, aprotic solvent). 2. Salt Formation: Crude cloperastine + fendizoic acid. | Yield for condensation step: ~95% [2]. | | Research Article [3] | Stability Study: The API degrades under stress conditions, which can impact effective yield.
Here are the elaborated protocols based on the patents to guide your experimental work.
This method emphasizes obtaining the optically pure L-enantiomer.
Nucleophilic Substitution to form the Ether Intermediate
Etherification to form Racemic Cloperastine
Resolution to obtain L-Cloperastine
Salt Formation to get L-Cloperastine Fendizoate
This method offers a high-yield route to the racemic hydrochloride salt.
Here are solutions to specific problems you might encounter, based on the technical literature.
Problem: Low Overall Yield during Racemate Resolution
Problem: Co-elution of Impurities during HPLC Analysis
Problem: Presence of Genotoxic Impurities (GTIs)
Monitoring the stability of your final product is crucial. Here is a green HPLC method for quantifying this compound in the presence of its degradation products [3].
The following diagram outlines the core synthesis pathway and key decision points for troubleshooting.
Accurately measuring optical purity is a fundamental step. Here are two chromatographic methods from recent studies.
HPLC Method for Chiral Separation [1]
Green HPLC Method for Stability-Indicating Analysis [2]
The system suitability test below, based on the Japanese Pharmacopoeia, can help ensure your analytical system is performing correctly before you begin purity assessment [3].
Table: System Suitability Test for Purity Analysis (JP 18th Edition) [3]
| Test | Criterion | Experimental Result | Judgment |
|---|---|---|---|
| Detectability | Peak area ratio of diluted std (0.25 mg/L) to std (1.25 mg/L) should be 14-26% | 19.5% | Passed |
| System Performance | Theoretical plates ≥ 10,000; Symmetry factor ≤ 2.0 | 80,288; 1.01 | Passed |
| System Reproducibility | RSD of peak area (n=6) ≤ 2.0% | 0.21% | Passed |
The core challenge is obtaining the therapeutically preferred L-enantiomer. The following workflow and method summarize a high-yield resolution approach.
Q1: Why is my yield of L-cloperastine after resolution low?
Q2: My API shows unknown degradation peaks in HPLC. What could be the cause? this compound is susceptible to degradation under various stress conditions. The data below can help you identify the cause.
Table: this compound Degradation Under Stress Conditions [2]
| Stress Condition | Exposure Time | Degradation Observed | Major Degradant Identified (m/z) |
|---|---|---|---|
| Basic | 45 minutes | 22.86% | 105.03 (Benzaldehyde) |
| Acidic | 45 minutes | 20.68% | 105.03 (Benzaldehyde) |
| Oxidative | 45 minutes | 12.86% | 105.03 (Benzaldehyde) |
Q3: How can I control genotoxic impurities (GTIs) in the final API?
This section addresses the analysis of genotoxic impurities (GTIs), a critical aspect of Cloperastine Fendizoate method validation where sensitivity is a major challenge due to low permissible limits [1] [2].
| Issue & Technique | Key Method Parameters | Sensitivity Achieved (LOD) | Primary Challenge & Solution |
|---|
| Analyzing 2-Chloroethanol (2-CE) with GC-MS [1] | Column: VF-23ms capillary (30 m x 0.25 mm, 0.25 µm). Detection: SIM mode at m/z 80. Sample Prep: SAX-SPE to remove API interference. | 1.7 mg/L [3] | Low volatility of API causing interference. Solution: Use Strong Anion-Exchange Solid-Phase Extraction (SAX-SPE) to clean sample. | | Analyzing Sulfonate Esters (MPTS, CEPTS) with HPLC-DAD [1] | Column: SymmetryShield RP8 (250 mm x 4.6 mm, 5 µm). Mobile Phase: Phosphate buffer (pH 3.0, 10 mM)-Methanol (with 10% ACN) (45:55, v/v). Flow Rate: 1.7 mL/min. Detection: UV at 227 nm. Injection: 80 µL. | MPTS: 11.2 mg/L CEPTS: 2.1 mg/L [3] | Achieving sufficient sensitivity with UV detection. Solution: Optimize sample injection volume and use a high-flow-rate mobile phase. | | General GTI Analysis | Regulatory Limit: TTC of 1.5 µg/day intake translates to a concentration limit of 14 ppm (µg/g) in the drug substance [1] [2]. | N/A | Selecting the right technique. Solution: Use GC-MS for volatile impurities (alkyl halides) and HPLC-UV/DAD for non-volatile ones (sulfonate esters) [2]. |
This section covers stability testing, where the main difficulty is separating the drug from its degradation products to demonstrate method specificity [4].
| Issue & Condition | Degradation Profile | Key Degradant Identified | Method & Solution for Separation |
|---|
| Acidic Degradation | ~20.68% degradation after 45 minutes [4]. | Benzaldehyde (m/z 105.03) formed via ether bond cleavage [4]. | Green HPLC Method [4]: Column: C18. Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH=4) (50:50 v/v). Flow Rate: 1.0 mL/min. Detection: UV at 250.0 nm. | | Basic Degradation | ~22.86% degradation after 45 minutes [4]. | Benzaldehyde (m/z 105.03) [4]. | Solution: The above method is stability-indicating and can separate CLOP from its degradants. It was validated per ICH guidelines [4]. | | Oxidative Degradation | ~12.86% degradation after 45 minutes [4]. | Benzaldehyde (m/z 105.03) [4]. | Solution: The method uses ethanol, a greener solvent, and was assessed to have a high greenness score [4]. | | Pharmacopoeial Compliance (JP) [5] | System suitability tests for purity (e.g., detectability, plate count, peak symmetry). | Not specified. | HPLC Method [5]: Column: Unifinepak C18 (4.6 mm x 150 mm, 5 µm). Eluent A: 0.1 M KH₂PO₄/ACN/HClO₄ (400/320/1). Eluent B: ACN/0.1 M KH₂PO₄/HClO₄ (1050/450/1). Gradient Program: As specified. |
Here are the core experimental workflows for the two main analytical challenges.
This protocol summarizes the multi-technique approach for determining 2-Chloroethanol (2-CE) and sulfonate esters (MPTS, CEPTS) as described in the search results [1].
This diagram outlines the process for characterizing degradation products under various stress conditions, using information from the green HPLC and MS/MS study [4].
What is the concentration limit for genotoxic impurities in this compound? Based on the Threshold of Toxicological Concern (TTC) of 1.5 μg/day and the maximum daily dose, the specific concentration limit for its GTIs is 14 parts per million (ppm or μg/g) in the drug substance [1] [2].
Why are two different techniques (GC-MS and HPLC-DAD) needed for impurity analysis? The target impurities have vastly different physical properties. GC-MS is ideal for the volatile alkyl halide (2-CE), while HPLC-DAD is better suited for the non-volatile sulfonate esters (MPTS and CEPTS). Developing a single method for all three is not feasible [1] [2].
My method fails to detect impurities at the 14 ppm level. What should I check? First, verify your sample preparation. The methods require a Strong Anion-Exchange (SAX) SPE step to remove the abundant API, which otherwise interferes with detection [1]. Second, for HPLC, confirm that you are using the specified high injection volume (80 μL) and a mobile phase that may contain acetonitrile as a modifier (10%) to achieve the required sensitivity [1] [3].
How can I demonstrate that my HPLC method is stability-indicating? Subject the API to forced degradation under acidic, basic, and oxidative conditions. A stability-indicating method must be able to separate the drug peak from all degradation product peaks, demonstrating specificity. The method should also be validated for parameters like accuracy and precision [4].
The table below synthesizes the available data to compare the core characteristics of these two antitussives.
| Feature | Cloperastine (and Cloperastine Fendizoate) | Codeine |
|---|---|---|
| Drug Class | Non-narcotic antitussive [1] [2] | Opioid (narcotic) antitussive [3] [4] |
| Primary Mechanism | Central action on cough center; additional H1 receptor antagonism, σ1 receptor agonism, and GIRK channel blockade [1] [2] [5] | μ-opioid receptor agonism in the brainstem [6] [3] [7] |
| Efficacy Evidence | Preclinical data shows antitussive effects; clinical studies (including for levocloperastine) show reduction in cough frequency/intensity, in some cases superior to dextromethorphan [1] [2] [8] | Considered a "gold standard" but recent studies show no significant difference from placebo for cough in URTIs or COPD; efficacy is context-dependent [9] |
| Key Advantage | Dual central/peripheral action; reported faster onset than some comparators; no narcotic effects or depression of the respiratory center [1] [2] | Long history of use and extensive clinical experience [9] [3] |
| Major Safety Concerns | Caution in certain patients: suppresses hERG K+ currents in vitro, which may be pro-arrhythmic; extended QT interval in guinea pigs [5] | FDA warning: Risk of life-threatening respiratory depression and death in children; Contraindications: respiratory depression, asthma, paralytic ileus; Risks: Sedation, nausea, constipation, potential for dependency and abuse [1] [3] [4] |
The distinct mechanisms of action of these drugs contribute to their different efficacy and safety profiles.
Cloperastine exhibits a multi-target mechanism. It acts centrally on the cough center in the medulla oblongata without depressing the respiratory center [1]. Its structure shares an ethylamine moiety with H1 receptor antagonists, providing antihistaminic activity [1]. Preclinical data also identifies it as a σ1 receptor agonist and a blocker of G-protein-coupled inwardly rectifying K+ (GIRK) channels [5]. This multi-faceted action may underlie its efficacy in different types of cough.
Codeine, an opioid, primarily exerts its effect through agonist activity at the μ-opioid receptor [6] [3]. This action in the brainstem, particularly in regions like the nucleus tractus solitarius (NTS), suppresses the cough reflex [6] [7]. Its activation of Gαi proteins leads to a decrease in intracellular cAMP and Ca²⁺, resulting in the hyperpolarization of neurons and impaired transmission of pain and cough signals [3].
The following diagram illustrates the primary signaling pathways for both drugs:
Understanding the experimental evidence requires a look at the models used to generate it.
The compiled data suggests several critical considerations for professionals in the field:
A 2019 Phase IV clinical trial directly compared the two drugs for dry cough. The key outcomes and a summary of their core characteristics are below [1].
| Parameter | Cloperastine (Levocloperastine) | Dextromethorphan |
|---|---|---|
| Efficacy (vs. Dextromethorphan) | Significantly greater reduction in cough severity and frequency [1] | Baseline for comparison [1] |
| Quality of Life (LCQ Score) | Significantly greater improvement [1] | Lesser improvement [1] |
| Primary Mechanism of Action | Central action on cough center; Antihistaminic (H1) & mild anticholinergic properties [2] [3] | Acts on sigma-1 receptor and NMDA receptors; mechanism for cough suppression not fully defined [4] [5] |
| Key Pharmacological Properties | Dual central/peripheral action; mild bronchorelaxant effect [2] | Multi-receptor activity (NMDA antagonist, sigma-1 agonist, SERT/NET inhibitor) [5] [6] |
| Approval Status (US FDA) | Not approved [7] | Approved (1958) [5] |
| Reported Common Adverse Effects | Not specified in results (general tolerability profile reported as good) [1] [2] | Nausea, gastrointestinal discomfort, drowsiness, dizziness [5] |
| Abuse/Dependence Potential | Not a narcotic; no depression of respiratory center [2] | Low-moderate; potential for misuse as a dissociative hallucinogen [5] [6] |
| Major Safety Warnings | Not fully defined (limited data) | Serotonin syndrome with SSRIs/MAOIs; contraindicated with MAOIs [5] [6] |
For the pivotal clinical trial, here are the specific experimental details [1]:
The two drugs suppress cough through distinct pathways, which is visually summarized in the following diagram.
This diagram illustrates the distinct pathways through which this compound and Dextromethorphan exert their effects.
This compound has a dual mechanism, primarily acting centrally on the cough center in the medulla oblongata to inhibit the cough reflex. It also has a documented peripheral action through its antihistaminic (H1 receptor blocking) properties, which helps reduce irritation in the respiratory tract [2] [3]. Some sources also note mild anticholinergic and bronchorelaxant effects [2].
Dextromethorphan is a sigma-1 receptor agonist, and this is considered a primary mechanism for its cough-suppressant effect, though the exact process is not completely understood [5]. It is also a prodrug of dextrorphan, which is a non-competitive NMDA receptor antagonist; this action is more prominent at high doses and is responsible for its dissociative effects and potential for abuse [5] [6]. Its activity as a serotonin and norepinephrine reuptake inhibitor contributes to its risk profile, particularly concerning serotonin syndrome [5] [6].
The table below summarizes the key differences based on pre-clinical and clinical data:
| Feature | Levocloperastine | Racemic Cloperastine (DL-cloperastine) |
|---|---|---|
| Chemical Identity | Single, levorotatory enantiomer [1] [2] | Racecemic mixture (1:1 mix of D- and L- enantiomers) [2] |
| Mechanism of Action | Dual action: centrally on bulbar cough center & peripherally on tracheobronchial receptors [1] [2] | Dual action (central & peripheral), though the levo- form is considered the active isomer [3] [1] |
| Preclinical Efficacy | Antitussive effect comparable to codeine in animal models [2] | Foundation for development; levo- isomer identified as most efficacious [1] |
| Clinical Efficacy | Faster onset of action; greater reductions in cough intensity/frequency vs. racemate, codeine, levodropropizine [2] | Established efficacy similar to codeine and superior to dextromethorphan [2] |
| Tolerability & Safety | Improved tolerability; no evidence of clinically significant central adverse events (e.g., drowsiness) [2] | Well-tolerated, but associated with side effects like drowsiness, dry mouth, and nausea [2] |
| PK Profile (Single Dose) | Distribution t½: ~0.80 h Elimination t½: ~6.58 h [4] | Distribution t½: ~0.86 h Elimination t½: ~6.95 h [4] | | Formulation Challenge | Fendizoate salt is highly water-insoluble, requiring specialized formulation (e.g., micronization, stable suspensions) [1] | - |
For research and development purposes, here are the methodologies and key findings from critical studies.
The superior clinical profile of levocloperastine is supported by head-to-head trials.
A crossover study provided comparative pharmacokinetic data.
| Pharmacokinetic Parameter | Levocloperastine | Racemic DL-cloperastine |
|---|---|---|
| Distribution Half-life (t½) | 0.80 h | 0.86 h |
| Elimination Half-life (t½) | 6.58 h | 6.95 h |
Understanding the stability of the formulated salt is crucial for development.
Recent research reveals a novel pharmacological action beyond cough suppression.
The following diagram illustrates the proposed mechanism of action for this effect:
The tables below summarize the key pharmacological and safety characteristics of Cloperastine, which underpin the profile of its fendizoate salt.
Table 1: Mechanism of Action and Associated Safety Considerations [1] [2] [3]
| Target/Activity | Pharmacological Action | Potential Clinical/Safety Implication |
|---|---|---|
| σ1 Receptor | Agonist (Ki = 20 nM) | Believed to contribute to antitussive (cough-suppressant) efficacy [3]. |
| GIRK Channel | Blocker (IC50 = 27 ± 3 nM for hERG) | Linked to antitussive effect; also associated with QT interval prolongation in preclinical models [2] [3]. |
| H1 Receptor | Antagonist (Ki = 3.8 nM) | Contributes to antihistaminic effect; linked to side effects like sedation and drowsiness [2] [3]. |
| Anticholinergic Activity | Unspecified antagonism | May contribute to side effects such as dry mouth and difficulty urinating [3]. |
Table 2: Preclinical and Clinical Safety Observations [1] [2] [3]
| Aspect | Findings | Context and Notes |
|---|---|---|
| Acute Toxicity (LD₅₀) | >1000 mg/kg (mice, IP); >2000 mg/kg (rats, oral, fendizoate) | The fendizoate salt form appears to exhibit lower toxicity than the hydrochloride salt in animal studies [2]. |
| Cardiovascular Effects | Monophasic action potential & QT interval prolongation (guinea pigs) | Observed at a therapeutic dose (1 mg/kg); clinical significance in humans requires monitoring [2]. |
| Common Side Effects | Sedation, drowsiness, heartburn, thickening of bronchial secretions | Based on clinical use data [3]. |
| Respiratory Depression | None reported | Unlike opioid antitussives (e.g., codeine), it does not depress the respiratory center [1]. |
Here are the details of key experiments cited in the tables above.
1. hERG Channel Blocking Assay [2]
2. In Vivo Cardiovascular Safety Study [2]
3. Receptor Binding Affinity Studies [3]
A direct, data-rich comparison is challenging due to a lack of head-to-head studies in the available sources. The following analysis is based on the documented profiles of each drug.
Table 3: Comparative Profile with Other Antitussive Agents [1] [3] [4]
| Agent | Mechanism of Action | Key Safety Advantages | Key Safety Concerns |
|---|---|---|---|
| Cloperastine (Fendizoate) | Central σ1 agonist, GIRK blocker, H1 antagonist [2] [3] | No respiratory depression, no narcotic effects, no demonstrated addiction potential [1]. | Preclinical QT prolongation risk, sedation (H1 antagonism), anticholinergic side effects [2] [3]. |
| Codeine | Central μ-opioid receptor agonist [1]. | Established efficacy. | Respiratory depression, constipation, nausea, addiction, and physical dependency. Contraindicated in young children [1]. |
| Dextromethorphan | Central NMDA receptor antagonist and σ1 agonist. | No respiratory depression at recommended doses, non-narcotic, low abuse potential. | Can cause dizziness and sedation; risk of serotonin syndrome in combination with other serotonergic drugs. |
The signaling pathway diagram below synthesizes how Cloperastine's multi-target mechanism is believed to achieve its antitussive effect.
Based on the gathered information, this compound presents a distinct safety profile. Its primary advantage over opioid antitussives like codeine is the absence of respiratory depression and narcotic-related risks [1]. However, its main safety considerations arise from:
The most significant research gap is the lack of direct, head-to-head comparative safety studies against other non-opioid antitussives (like dextromethorphan) in a clinical or robust preclinical setting. Further investigation is needed to fully quantify the clinical relevance of the QT prolongation risk observed in animals.
The concept of "system reproducibility" in pharmaceutical analysis is typically demonstrated through method validation and bioequivalence studies. The data from the search results can be summarized as follows:
| Assessment Type | Methodology / Study Design | Key Parameter for Reproducibility | Result / Outcome |
|---|---|---|---|
| Analytical Method Validation [1] | Green HPLC with UV detection (C18 column; mobile phase: Ethanol/0.1% orthophosphoric acid pH=4, 50:50 v/v; flow rate: 1.0 mL/min; detection: 250 nm). | Precision (Repeatability) | The method was fully validated per ICH guidelines. A mean percentage recovery of 100.43% ± 0.148% was reported, indicating high accuracy and repeatability [1]. |
| Bioequivalence Study [2] | A randomized, open, double-cycle, self-crossover clinical trial in healthy subjects under fasting and postprandial conditions. | Bioequivalence (Primary Endpoints: AUC0–72h, AUC0–∞, Cmax) | The 90% confidence intervals for the geometric mean ratios (Test/Reference) for all primary PK parameters fell within the 80.0%–125.0% acceptance range, demonstrating bioequivalence and, by extension, reproducible in vivo performance [2]. |
Here is a deeper look into the methodologies used in the studies cited above.
1. Green HPLC Method for Assay and Stability Testing [1] This protocol is designed for the determination of Cloperastine Fendizoate in the presence of its degradation products.
2. Clinical Protocol for Bioequivalence Study [2] This protocol assesses the reproducibility of therapeutic effect in humans.
The following diagram illustrates the logical relationship and workflow between analytical quality control and clinical bioequivalence testing in establishing overall product reproducibility and performance.
To build a more comprehensive comparison guide, you could consider the following steps:
The data below is for a novel green HPLC method developed for the simultaneous analysis of Cloperastine Fendizoate (CLOP) in the presence of parabens and its degradation products [1].
Table 1: Inter-day Precision and Accuracy [1]
| Concentration Level | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|
| Low | 5.0 | 99.83% | 0.148% |
| Medium | 50.0 | 100.20% | 0.148% |
| High | 150.0 | 100.80% | 0.148% |
| Overall | 5.0–200.0 | 100.43% (Mean) | < 1.5% |
This method was fully validated per ICH guidelines and demonstrated a mean accuracy of 100.43% with a precision (%RSD) of 0.148%, indicating excellent repeatability and reliability [1].
Here is the detailed methodology used to generate the precision and accuracy data for this compound [1]:
The logical workflow of this method development and validation is as follows:
For a more comprehensive comparison, here is precision data for analytical methods of Cloperastine Hydrochloride, a different salt of the same active ingredient.
Table 2: Precision Data for Cloperastine Hydrochloride Impurity Analysis [2]
| Parameter | Value | Details |
|---|---|---|
| Precision (Repeatability) | RSD ≤ 1.5% | For peak areas of five identified impurities [2]. |
| Robustness | RSD < 2.0% | Variation in column temperature, mobile phase pH, and flow rate [2]. |
Table 3: Precision Data for Genotoxic Impurity Analysis [3]
| Analyte | Analytical Technique | Precision (% RSD) |
|---|---|---|
| 2-Chloroethanol (2-CE) | GC-MS | 1.7% |
| Methyl p-toluenesulfonate (MPTS) | HPLC-DAD | 1.1% |
| 2-Chloroethyl p-toluenesulfonate (CEPTS) | HPLC-DAD | 1.3% |
The methodologies for the comparative data are outlined below:
HPLC Method for Cloperastine Hydrochloride Impurities [2]
Chromatographic Methods for Genotoxic Impurities [3]
The following table consolidates the key parameters from the studies that developed and validated analytical methods for Cloperastine Fendizoate.
| Analytical Technique | Linearity Range | Correlation Coefficient (R²) | Detection/Quantitation | Key Experimental Conditions | Source |
|---|---|---|---|---|---|
| HPLC-UV (Stability-indicating) | 5.0–200.0 µg/mL | Not specified (Met ICH criteria) | Not specified | Column: C18; Mobile Phase: Ethanol : 0.1% Orthophosphoric acid (50:50, v/v); Flow Rate: 1.0 mL/min; Detection: 250 nm | [1] |
| Spectrophotometry (Absorbance) | 2–10 µg/mL | > 0.99 | LOD: 1.012 µg/mL LOQ: 3.036 µg/mL | Diluent: Not specified; Wavelength: 350 nm | [2] |
Here is a more detailed look at the methodologies used in the studies.
This method was developed with environmental considerations, using ethanol as a less toxic solvent, and was validated as per ICH guidelines [1].
This method offers a simpler, cost-effective alternative for the quantification of Levothis compound in bulk and pharmaceutical dosage forms [2].
Based on the gathered information and general analytical principles, here are some points to consider when selecting or developing a method:
The table below summarizes the key analytical methods found in the search results for analyzing Cloperastine Fendizoate (CLOP) and its related substances.
| Method Purpose | Technique | Key Experimental Parameters | Reported LOD / LOQ (or related data) | Reference |
|---|---|---|---|---|
| Determination of CLOP in formulation | Green HPLC-UV [1] | Column: C18; Mobile Phase: Ethanol:0.1% orthophosphoric acid (50:50, v/v); Flow Rate: 1.0 mL/min; Detection: 250 nm. | Linearity: 5.0–200.0 µg/mL. (LOD/LOQ not explicitly stated). | [1] |
| Determination of Genotoxic Impurities | GC-MS & HPLC-DAD [2] | GC-MS: VF-23 ms column; SIM at m/z 80. HPLC-DAD: Shield RP8 column; Mobile Phase: Phosphate buffer (pH 3)-Methanol-ACN; Detection: 227 nm. | LOD achieved for impurities (2-CE, MPTS, CEPTS). Specific values not provided. | [2] | | Simultaneous analysis of CLOP in combination | HPTLC-Densitometry [3] | Stationary Phase: Silica gel F254; Mobile Phase: Toluene:Ethanol:Acetone:Ammonia (3:3:3:1, v/v); Detection: 230 nm. | LOQ for Levothis compound: 0.8 μg/spot. (LOD not stated). | [3] | | Bioequivalence Study | LC-MS/MS [4] | Application: Pharmacokinetic study in human plasma. | Method focused on concentration measurement in biological matrix; LOD/LOQ not relevant for this guide. | [4] |
Here is a deeper dive into the methodologies from the search results that detail how the analyses were performed.
Green HPLC Method for CLOP and Degradation Products [1]
HPTLC-Densitometry for a Binary Mixture [3]
Since explicit calculation details for this compound are not fully provided in the search results, it is standard practice to determine LOD and LOQ based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines [2].
The following diagram illustrates the standard workflow for calculating LOD and LOQ based on the calibration curve method.
Based on the information gathered, here are the main points to consider:
Robustness is defined as "a measure of its capacity to remain unaffected by small but deliberate variations in method parameters" [1] [2]. The testing is performed using an experimental design approach, where critical method parameters are varied within a realistic range, and their effects on system suitability responses are measured [2].
The table below outlines the typical parameters and their expected variations for an HPLC method, which you can use as a template for Cloperastine Fendizoate.
| Parameter Category | Nominal Value Example | Common Test Variations (-1 / +1 levels) |
|---|---|---|
| Chromatographic Conditions | ||
| Mobile Phase pH | As per method (e.g., 2.7) | ± 0.2 or 0.3 units [3] |
| Buffer Concentration | As per method (e.g., 0.02 M) | ± 0.01 M [3] |
| Organic Solvent Ratio | As per method (e.g., 60:40 Buffer:ACN) | ± 3% [3] |
| Column Temperature | As per method (e.g., 30°C) | ± 5°C [3] |
| Flow Rate | As per method (e.g., 1.0 mL/min) | ± 0.1 mL/min [3] |
| Materials & Equipment | ||
| Column Make/Supplier | Primary column (e.g., Make X) | Alternative columns (e.g., Make Y, Z) [3] |
| Detection Wavelength | As per method (e.g., 226 nm [4]) | ± a few nm |
For a method to be considered robust, the results from all varied conditions must meet the pre-defined System Suitability Test (SST) criteria [3]. The evaluation of this compound in the Japanese Pharmacopoeia provides a concrete example of such criteria [4]:
| System Suitability Test | Acceptance Criterion |
|---|---|
| Detectability | Peak area of a standard at a lower concentration must be 14–26% of the primary standard [4]. |
| System Performance | Theoretical plates (N) ≥ 10,000; Peak symmetry factor (As) ≤ 2.0 [4]. |
| System Reproducibility | Relative Standard Deviation (RSD) of peak areas from 6 injections must be ≤ 2.0% [4]. |
A systematic approach to robustness testing involves several key steps, from planning to execution and analysis.
While a full robustness study for this compound is not public, related research provides useful context:
A key study developed and validated chromatographic methods specifically for determining three Genotoxic Impurities (GTIs) in Cloperastine Fendizoate drug substance [1]. This indicates the known potential for these specific toxic impurities and outlines the rigorous testing required to control them. The methods and their validation are summarized below.
Table 1: Chromatographic Methods for Genotoxic Impurities in this compound
| Parameter | Method for 2-CE (Alkyl Halide) | Method for MPTS & CEPTS (Sulfonate Esters) |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) [1] | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) [1] |
| Sample Preparation | Strong Anion-Exchange Solid-Phase Extraction (SAX-SPE) to remove the API [1] | Strong Anion-Exchange Solid-Phase Extraction (SAX-SPE), followed by 1:1 dilution of the eluate with water [1] |
| Column | Factor Four VF-23 ms capillary column (30 m × 0.25 mm I.D., 0.25 µm film) [1] | SymmetryShield RP8 column (250 mm × 4.6 mm, 5 µm) [1] |
| Mobile Phase | Not Applicable (GC method) | Phosphate buffer (pH 3.0; 10 mM)-Methanol (containing 10% ACN) (45:55, v/v) [1] |
| Flow Rate | Not Applicable (GC method) | 1.7 mL/min [1] |
| Detection | Single Ion Monitoring (SIM) at m/z 80 [1] | UV detection at 227 nm [1] |
| Injection Volume | Not Specified | 80 µL [1] |
| Validation | Specificity and Limit of Detection (LOD) per ICH guidelines [1] | Specificity and Limit of Detection (LOD) per ICH guidelines [1] |
While direct comparative toxicity studies are lacking, the available literature provides some insights into the general safety profile of cloperastine and its enantiomer.
For a comprehensive toxicity profile, the following approaches are standard in drug development and could be areas for further investigation specific to this compound.
Diagram: General Workflow for Drug Toxicity Evaluation
The following diagram illustrates the standard workflow for assessing drug toxicity during development, which involves studies of increasing duration [5].
Given the scarcity of direct comparative data, here are suggestions for building a more complete picture:
The following table summarizes the key molecular targets and known binding affinities of Cloperastine.
| Receptor / Channel | Binding Affinity / IC₅₀ | Functional Role | Experimental Notes |
|---|---|---|---|
| Histamine H1 Receptor | Ki not quantified in results | Antagonist [1] [2] | Molecular docking identifies key binding residues (MET183, THR184, ILE187); contributes to anti-allergy effect [1]. |
| hERG Potassium Channel | IC₅₀ = 27 ± 3 nM [3] [4] | Blocker / Inhibitor [3] | Explains possible cardiac side effects (QT prolongation) [3]. |
| Sigma-1 Receptor (σ1) | Agonist (qualitative) [3] | Agonist [3] | Mechanism is not fully defined; may contribute to antitussive or CNS effects. |
For a research-oriented guide, understanding the experimental context behind the data is crucial.
hERG Channel Binding (Functional Assay)
Histamine H1 Receptor Binding (In Silico Study)
The antitussive action of Cloperastine is multimodal. The diagram below integrates the receptor interactions into a simplified signaling pathway.
| Parameter | Data | Reference / Study Details |
|---|---|---|
| Onset of Action | 20 - 30 minutes | Clinical overview of cloperastine [1] [2] |
| Duration of Action | 3 - 4 hours | Clinical overview of cloperastine [1] [2] |
| Time to Peak Plasma Concentration (T~max~) | 1.0 - 1.5 hours | Bioequivalence study in healthy subjects (2022) [3] |
| Elimination Half-Life (t~1/2~) | 23.0 ± 7.7 hours | Bioequivalence study in healthy subjects (2022) [3] |
| Dosing Regimen (Adults) | 10 mg - 20 mg, three times daily | Clinical overview [1] [2] |
The quantitative data above is derived from robust clinical trials. Here are the core methodologies from the key study.
1. Clinical Trial: Pharmacokinetics and Bioequivalence (2022) [3] This single-center, randomized, open-label, two-period crossover study provides the most recent pharmacokinetic data.
Cloperastine Fendizoate exerts its antitussive effect through a dual mechanism, acting both centrally and peripherally.
Irritant